1-Bromo-4-chlorobutane-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8BrCl |
|---|---|
Molecular Weight |
179.51 g/mol |
IUPAC Name |
1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane |
InChI |
InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
NIDSRGCVYOEDFW-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Cl |
Canonical SMILES |
C(CCBr)CCl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 1-Bromo-4-chlorobutane-d8 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chlorobutane-d8 is a deuterated, halogenated alkane that serves as a high-value tool in advanced chemical and biomedical research. As a stable isotope-labeled (SIL) compound, its primary utility lies in its ability to act as a tracer and an internal standard for highly sensitive analytical techniques. Furthermore, its bifunctional nature, possessing both bromo and chloro substituents, makes it a versatile deuterated building block in organic synthesis for the construction of complex labeled molecules. This guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Applications in Research
The research applications of this compound are centered on two principal areas: its function as an internal standard in quantitative mass spectrometry and its role as a synthetic precursor for creating deuterated molecules.
Gold Standard Internal Standard in Quantitative Analysis
In quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), this compound is used to create deuterated analogs of target analytes. Stable isotope-labeled internal standards are considered the "gold standard" because they are chemically almost identical to the analyte of interest.[1][2] This near-identical nature ensures they co-elute with the analyte and experience the same effects during sample preparation and analysis, such as extraction loss, matrix effects (ion suppression or enhancement), and instrument variability.[1][3][4][5] By adding a known quantity of the deuterated standard to a sample at the beginning of the workflow, variations can be normalized, leading to highly accurate and precise quantification.[2][6][7]
The key principle is that while the deuterated standard and the analyte behave similarly chemically, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] The ratio of the analyte's signal to the internal standard's signal is used for quantification, correcting for potential errors.[6]
Data Presentation: Performance Metrics of SIL Internal Standards
The use of deuterated internal standards like those synthesized from this compound significantly improves assay performance.
| Parameter | Typical Value/Range | Significance in Research |
| Isotopic Purity / Enrichment | ≥98% | High isotopic purity is crucial to prevent signal overlap and avoid overestimation of the analyte concentration due to the presence of unlabeled species in the standard.[8] |
| Intra-day Precision (%CV) | < 15% (typically < 10%) | Demonstrates the reproducibility of the analytical method within the same day, which is critical for reliable therapeutic drug monitoring and pharmacokinetic studies. |
| Inter-day Precision (%CV) | < 15% | Shows the reproducibility of the method across different days, ensuring long-term reliability of the assay for clinical and research applications. |
| Accuracy (% Bias) | 85% - 115% | Indicates how close the measured value is to the true value, a fundamental requirement for validated bioanalytical methods submitted to regulatory agencies like the FDA and EMA.[4] |
| Matrix Effect | Typically minimized or corrected | The co-elution of the SIL-IS with the analyte allows for effective compensation of ion suppression or enhancement from complex biological matrices (e.g., plasma, urine), a major source of error.[7] |
Deuterated Building Block in Organic Synthesis
This compound serves as a versatile deuterated building block for introducing a four-carbon, deuterated chain into a target molecule.[9] The differential reactivity of the bromine and chlorine atoms allows for selective, stepwise reactions. The carbon-bromine bond is generally more reactive and susceptible to nucleophilic substitution than the carbon-chlorine bond, enabling chemists to control the synthetic pathway.
This application is particularly valuable in drug development for:
-
Mechanistic Studies: Tracing the metabolic fate of a drug candidate.
-
Improving Pharmacokinetics (PK): The "Kinetic Isotope Effect" describes how replacing hydrogen with deuterium (B1214612) can slow down metabolic processes that involve C-H bond cleavage.[1] This can lead to improved metabolic stability, longer drug half-life, and potentially reduced dosing frequency.[9]
Experimental Protocols
Protocol 1: Quantitative Analysis of a Target Analyte in Plasma using a SIL-IS
This protocol provides a general methodology for using a deuterated internal standard (prepared using a precursor like this compound) for LC-MS/MS analysis of a small molecule drug in a plasma matrix.
1. Reagent and Standard Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of a suitable solvent (e.g., methanol).
-
SIL-IS Stock Solution (1 mg/mL): Prepare the deuterated internal standard in the same manner.[8]
-
Calibration Standards: Perform serial dilutions of the Analyte Stock Solution to create a series of working standards that cover the expected concentration range of the unknown samples.
-
Internal Standard Spiking Solution: Prepare a working solution of the SIL-IS at a fixed concentration that provides a strong and consistent signal in the mass spectrometer.[6]
2. Sample Preparation (Protein Precipitation Method)
-
Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.[1]
-
Add 10 µL of the Internal Standard Spiking Solution to the sample and vortex briefly.[1]
-
Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile (B52724) with 0.1% formic acid).[1][10]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[1][10]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][10]
-
Carefully transfer the supernatant to a clean LC vial for analysis.[1]
3. LC-MS/MS Analysis
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.[10]
-
Chromatography: Use a suitable HPLC/UPLC column and mobile phase gradient to achieve chromatographic separation of the analyte and SIL-IS from matrix components. The goal is for the analyte and SIL-IS to co-elute.[8]
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6]
-
Define a specific precursor ion → product ion transition for the analyte.
-
Define a specific precursor ion → product ion transition for the SIL-IS, which will have a higher mass due to the deuterium atoms.
-
4. Data Analysis
-
Integrate the peak areas for the MRM transitions of both the analyte and the SIL-IS.[8]
-
Calculate the peak area ratio (Analyte Peak Area / SIL-IS Peak Area) for each sample.[6]
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.[8]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[8]
Protocol 2: Synthesis of a Deuterated Compound
This protocol illustrates how this compound can be used in a nucleophilic substitution reaction. The bromine's higher reactivity is exploited for the initial alkylation.
Reaction: N-alkylation of a Spirocyclic Amine
-
Reactants:
-
Spirocyclic amine (e.g., 2,3-dihydrospiro[cyclopentane-1,4'-piperidine]-2',6'-dione)
-
This compound
-
Base (e.g., anhydrous potassium carbonate, K₂CO₃)
-
Catalyst (e.g., potassium iodide, KI)
-
Solvent (e.g., acetonitrile)
-
-
Procedure:
-
Dissolve the spirocyclic amine (1 equivalent) in acetonitrile.
-
Add anhydrous potassium carbonate (e.g., 3 equivalents), this compound (e.g., 2.5 equivalents), and a catalytic amount of potassium iodide (e.g., 0.25 equivalents) to the mixture.[9]
-
Stir the reaction mixture under reflux conditions for several hours (e.g., 7 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Perform an aqueous workup by extracting the residue with water and a suitable organic solvent (e.g., ethyl acetate).[9]
-
Separate the organic layer, dry it with a drying agent (e.g., anhydrous sodium sulfate), and concentrate it to yield the crude product.
-
Purify the crude product by column chromatography to obtain the pure deuterated N-alkylated product.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties and Applications of 1-Bromo-4-chlorobutane-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chlorobutane-d8 (B596209) is a deuterated analog of 1-bromo-4-chlorobutane (B103958). Stable isotope-labeled compounds, such as this compound, are crucial tools in various scientific disciplines, particularly in analytical chemistry. Their primary application lies in their use as internal standards for quantitative analyses by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms results in a compound that is chemically similar to its non-deuterated counterpart but has a distinct, higher molecular weight. This property allows for its clear differentiation in mass spectrometric analyses, making it an ideal spike-in standard to correct for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantitative measurements.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are experimentally determined and reported by suppliers, others, particularly for deuterated compounds, may be predicted values based on the non-deuterated analogue.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Tetramethylene chlorobromide-d8 | - |
| CAS Number | 1219803-72-1 | [1][2] |
| Molecular Formula | Cl(CD₂)₄Br | [3] |
| Molecular Weight | 179.51 g/mol | [1] |
| Isotopic Enrichment | ≥99 atom % D | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 164.3 ± 8.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 60.0 ± 0.0 °C (Predicted) | [1] |
| Refractive Index | 1.469 (Predicted) | [1] |
| Solubility | Miscible with common organic solvents. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to 1-bromo-4-chlorobutane involves the ring-opening of tetrahydrofuran (B95107) followed by halogenation. For the deuterated analogue, the synthesis would commence with tetrahydrofuran-d8. The following is a plausible, detailed experimental protocol adapted from established methods for the synthesis of related haloalkanes.[4][5][6]
Materials:
-
Tetrahydrofuran-d8 (THF-d8)
-
Hydrochloric acid (HCl), concentrated
-
Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (B109758) (CH₂Cl₂) or diethyl ether (Et₂O)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Ring-opening of Tetrahydrofuran-d8: In a round-bottom flask equipped with a reflux condenser, place tetrahydrofuran-d8. Add an equimolar amount of concentrated hydrochloric acid. The mixture is heated under reflux for several hours to facilitate the ring-opening reaction, yielding 4-chloro-1-butanol-d9.
-
Conversion to this compound: After cooling the reaction mixture, the 4-chloro-1-butanol-d9 intermediate is converted to the final product. This can be achieved by the slow, dropwise addition of a brominating agent such as phosphorus tribromide or by reaction with concentrated hydrobromic acid, typically with heating.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a separatory funnel containing cold water. The organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
Mandatory Visualization
Logical Workflow for the Synthesis of this compound
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (CAS No. 1219803-72-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. This compound | CAS 1219803-72-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Page loading... [guidechem.com]
- 5. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
- 6. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
The Role of 1-Bromo-4-chlorobutane-d8 as a Stable Isotope-Labeled Internal Standard in Quantitative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the precision and reliability of quantitative measurements are paramount. The use of internal standards is a fundamental practice to ensure accuracy, particularly in chromatographic techniques coupled with mass spectrometry, such as GC-MS and LC-MS. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard for their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation, injection volume, and instrument response. This technical guide delves into the application of 1-Bromo-4-chlorobutane-d8 as a SIL internal standard, providing a comprehensive overview of its properties, synthesis, and utility in quantitative analysis, with a focus on its role in the determination of potential genotoxic impurities.
The Principle of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are compounds in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The key advantage of SIL internal standards is their chemical and physical similarity to the analyte of interest.[1] This similarity ensures that the SIL internal standard and the analyte behave almost identically during sample extraction, derivatization, chromatography, and ionization in the mass spectrometer.[2]
Because the SIL internal standard co-elutes with the analyte, it experiences the same matrix effects, which are a common source of error in quantitative analysis.[3] By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, effectively normalizing for any variations that may occur during the analytical process.[1]
Physicochemical Properties of 1-Bromo-4-chlorobutane (B103958) and its Deuterated Analog
1-Bromo-4-chlorobutane is a halogenated organic compound with the chemical formula C₄H₈BrCl. It is a colorless to pale yellow liquid at room temperature and is miscible with common organic solvents.[4] Its deuterated analog, this compound, has the same molecular structure, with the eight hydrogen atoms replaced by deuterium atoms. This substitution results in a higher molecular weight, which allows for its differentiation from the non-labeled analyte by mass spectrometry.
Table 1: Physicochemical Properties of 1-Bromo-4-chlorobutane
| Property | Value |
| Chemical Formula | C₄H₈BrCl |
| Molecular Weight | 171.46 g/mol |
| Appearance | Colorless to pale yellow liquid[4] |
| Boiling Point | 175-177 °C |
| Density | 1.488 g/mL at 25 °C |
| Solubility | Miscible with organic solvents[4] |
For this compound, the molecular weight would be approximately 179.51 g/mol , a crucial difference for mass spectrometric detection.
Synthesis of 1-Bromo-4-chlorobutane and its Deuterated Analog
The synthesis of 1-Bromo-4-chlorobutane can be achieved through several routes, commonly involving the halogenation of 1,4-butanediol (B3395766) or the ring-opening of tetrahydrofuran (B95107). One common method involves the reaction of tetrahydrofuran with hydrochloric acid to form 4-chloro-1-butanol, which is then brominated using a reagent like phosphorus tribromide.
While a specific, detailed synthesis protocol for this compound is not widely published, it would logically start from a deuterated precursor, such as tetrahydrofuran-d8. The general synthetic approach would be analogous to that of the non-deuterated compound.
Illustrative Synthesis Workflow:
Caption: Illustrative synthesis of this compound.
Application in Quantitative Analysis: A Focus on Genotoxic Impurities
1-Bromo-4-chlorobutane is structurally related to a class of compounds known as bifunctional alkylating agents, which are often genotoxic. Therefore, its determination at trace levels is critical in pharmaceutical manufacturing. The use of this compound as an internal standard is particularly relevant for the quantification of 1-Bromo-4-chlorobutane itself or structurally similar impurities like 1,4-dichlorobutane (B89584).
Experimental Workflow for GC-MS Analysis
The following is a representative workflow for the quantification of a volatile impurity using a deuterated internal standard like this compound by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: General workflow for quantitative analysis using a SIL-IS.
Detailed Experimental Protocol (Illustrative Example)
The following protocol is an illustrative example for the determination of 1,4-dichlorobutane in an active pharmaceutical ingredient (API) using this compound as an internal standard. This protocol is based on general methodologies for such analyses.
1. Materials and Reagents:
-
1,4-Dichlorobutane (analyte)
-
This compound (internal standard)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (B129727), HPLC grade
-
API sample
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of 1,4-dichlorobutane and this compound in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 1,4-dichlorobutane stock solution into a solution of the API in DCM, followed by the addition of a fixed amount of the this compound internal standard solution.
-
Sample Preparation: Accurately weigh a known amount of the API sample, dissolve it in DCM, and add the same fixed amount of the this compound internal standard solution.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.
-
Oven Program: 40°C (hold for 5 min), ramp to 200°C at 10°C/min, hold for 5 min.
-
Injector: Splitless, 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
4. Data Analysis:
-
Integrate the peak areas for the selected ions of 1,4-dichlorobutane and this compound.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of 1,4-dichlorobutane in the API sample using the calibration curve.
Quantitative Data and Mass Spectrometry
While specific validated data for this compound is not publicly available, the following table illustrates the expected mass-to-charge ratios (m/z) that would be monitored in a SIM experiment. These are based on the known fragmentation patterns of similar halogenated alkanes.
Table 2: Illustrative Mass Spectrometry Data for SIM Analysis
| Compound | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1,4-Dichlorobutane (Analyte) | 127.01 | 90 | 62, 55 |
| This compound (IS) | ~179.51 | 98 | 66, 100 |
Note: The specific ions and their relative abundances would need to be determined experimentally.
The logical relationship for quantification is based on the consistent ratio of the analyte to the internal standard.
Caption: Logical flow of quantification using an internal standard.
Method Validation Considerations
Any analytical method employing this compound as an internal standard must undergo rigorous validation to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The demonstration of a linear relationship between the response ratio and the analyte concentration over a defined range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
This compound serves as a valuable tool in modern analytical chemistry, embodying the advantages of stable isotope-labeled internal standards. Its use in conjunction with techniques like GC-MS enables the development of highly accurate, precise, and robust quantitative methods. This is particularly crucial in the pharmaceutical industry for the control of potentially genotoxic impurities, where stringent limits and reliable data are essential for ensuring drug safety and regulatory compliance. While specific application data for this particular internal standard is not widely disseminated, the principles and illustrative protocols provided in this guide offer a solid framework for its effective implementation in a research or quality control setting. The continued development and application of such SIL internal standards will undoubtedly play a vital role in advancing analytical capabilities across various scientific disciplines.
References
Synthesis and Characterization of 1-Bromo-4-chlorobutane-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-4-chlorobutane-d8 (B596209), a deuterated analog of 1-bromo-4-chlorobutane (B103958). This isotopically labeled compound serves as a valuable tool in various research applications, including as a tracer in metabolic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1]
Physicochemical Properties
A summary of the key physicochemical properties of the non-deuterated 1-bromo-4-chlorobutane is presented below. The properties of the deuterated analog are expected to be very similar.
| Property | Value |
| Molecular Formula | C4D8BrCl |
| Molecular Weight | 179.51 g/mol (calculated) |
| Appearance | Colorless to pale yellow liquid[2][3] |
| Boiling Point | 80-82 °C at 30 mmHg (for non-deuterated)[3][4] |
| Density | ~1.5 g/mL (estimated, density of non-deuterated is 1.488 g/mL)[3] |
| Refractive Index | ~1.4875 (for non-deuterated)[3] |
| Solubility | Sparingly soluble in water; miscible with common organic solvents like ethanol, ether, and acetone[2] |
Synthesis of this compound
The proposed synthesis involves a two-step process: the ring-opening of THF-d8 to form an intermediate, followed by conversion to the final product. A well-documented method for the synthesis of 1-bromo-4-chlorobutane from THF involves the use of hydrochloric acid and subsequent bromination.[5][6][7]
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound starting from Tetrahydrofuran-d8.
Experimental Protocol
Step 1: Synthesis of 4-Chloro-1-butanol-d8 from Tetrahydrofuran-d8
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, place anhydrous tetrahydrofuran-d8.
-
Bubble dry hydrogen chloride gas through the THF-d8 at a controlled rate while maintaining a gentle reflux. Alternatively, heat a mixture of THF-d8 with concentrated aqueous hydrochloric acid.[5]
-
Monitor the reaction progress by GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-1-butanol-d8.
-
Purify the crude product by distillation under reduced pressure.
Step 2: Synthesis of this compound from 4-Chloro-1-butanol-d8
-
To a stirred solution of the purified 4-chloro-1-butanol-d8 in a suitable solvent (e.g., dichloromethane) in a flask cooled in an ice bath, slowly add phosphorus tribromide (PBr3).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto ice water to quench the excess PBr3.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Characterization of this compound
The characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the deuteration of the butyl chain, the proton NMR spectrum of this compound is expected to show a significant reduction or absence of signals in the aliphatic region compared to its non-deuterated analog.[8] Any residual proton signals would indicate incomplete deuteration.
-
²H (Deuterium) NMR: This is the most informative NMR technique for this compound. The deuterium (B1214612) NMR spectrum will show signals corresponding to the different deuterated positions on the butane (B89635) chain. The chemical shifts will be similar to the proton chemical shifts of the non-deuterated compound, but with a characteristic isotopic shift.
-
¹³C NMR: The carbon-13 NMR spectrum will show four signals corresponding to the four carbon atoms of the butane chain. The signals will be triplets due to coupling with deuterium (I=1).
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the isotopic enrichment of the synthesized compound.
-
Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of this compound will show a molecular ion peak (M+) that is 8 mass units higher than that of the non-deuterated compound. The isotopic pattern of the molecular ion will be characteristic of the presence of bromine and chlorine atoms. The fragmentation pattern will also be indicative of the deuterated structure. For the non-deuterated compound, characteristic fragments are observed.[9][10][11]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be similar to that of the non-deuterated compound, with the most significant difference being the presence of C-D stretching vibrations instead of C-H stretches.
-
C-D Stretching: Expect to see C-D stretching absorptions in the region of 2100-2250 cm⁻¹, which is lower than the typical C-H stretching region (2850-3000 cm⁻¹).
-
C-Cl and C-Br Stretching: The characteristic C-Cl and C-Br stretching frequencies will be present in the fingerprint region of the spectrum.
Characterization Workflow
Caption: Workflow for the purification and characterization of this compound.
Safety and Handling
1-Bromo-4-chlorobutane is a flammable liquid and an irritant.[12] The deuterated analog should be handled with the same precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This technical guide outlines a feasible synthetic route and a comprehensive characterization strategy for this compound. The successful synthesis and thorough characterization of this isotopically labeled compound will provide a valuable resource for researchers in various scientific disciplines, particularly in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. innospk.com [innospk.com]
- 4. Page loading... [guidechem.com]
- 5. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
- 6. US2868850A - Method for the synthesis of bromo-1-chloro-4-butane - Google Patents [patents.google.com]
- 7. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 8. 1-Bromo-4-chlorobutane(6940-78-9) 1H NMR spectrum [chemicalbook.com]
- 9. Butane, 1-bromo-4-chloro- [webbook.nist.gov]
- 10. 1-Bromo-4-chlorobutane(6940-78-9) MS spectrum [chemicalbook.com]
- 11. Butane, 1-bromo-4-chloro- [webbook.nist.gov]
- 12. 1-ブロモ-4-クロロブタン 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Guide to the Certificate of Analysis for 1-Bromo-4-chlorobutane-d8
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. For isotopically labeled compounds such as 1-Bromo-4-chlorobutane-d8, the CoA provides essential data that ensures its suitability for use in sensitive applications, particularly as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for this compound.
Product Identification and Physical Properties
The initial section of a CoA provides fundamental information about the compound. This includes its chemical name, various synonyms, CAS registry number, molecular formula, and molecular weight.[2][3] These details are crucial for unambiguous identification and for use in experimental calculations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Name | 1-Bromo-4-chlorobutane-1,1,2,2,3,3,4,4-d8 |
| Synonyms | Tetramethylene chlorobromide-d8 |
| CAS Number | 1219803-72-1 |
| Molecular Formula | C₄D₈BrCl |
| Molecular Weight | 179.51 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[4] |
| Boiling Point | 164.3 ± 8.0 °C at 760 mmHg[2] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Flash Point | 60.0 °C / 140 °F[2][5] |
| Refractive Index | 1.469[2] |
Quality Control and Purity Analysis
This core section of the CoA presents the results of various analytical tests performed to confirm the quality of the specific batch. Each test is listed with its corresponding specification (the acceptable range or limit) and the actual result obtained for the batch.
Table 2: Illustrative Certificate of Analysis - Summary of Quality Control Results
| Test | Specification | Result | Method |
| Identity | |||
| ¹H-NMR | Conforms to structure | Conforms | See Protocol 1 |
| ¹³C-NMR | Conforms to structure | Conforms | See Protocol 1 |
| Mass Spectrum | Conforms to structure | Conforms | See Protocol 3 |
| Purity | |||
| Chemical Purity (by GC) | ≥ 98.0% | 99.5% | See Protocol 2 |
| Isotopic Purity (D-enrichment) | ≥ 98.0 atom % D | 99.2 atom % D | See Protocol 3 |
| Physical Properties | |||
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Visual Inspection |
| Water Content | ≤ 0.1% | 0.04% | Karl Fischer Titration |
| Impurities | |||
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
| Total Impurities (by GC) | ≤ 2.0% | 0.5% | See Protocol 2 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of the results presented in the CoA.
Protocol 1: Identity Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure and the position of the deuterium (B1214612) labels.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain the analyte signals.
-
¹H-NMR Analysis: The proton NMR spectrum is acquired. For a highly deuterated compound like this, the spectrum is expected to show very weak signals corresponding to the residual, non-deuterated isotopologues. The absence of significant signals in the regions where protons would appear in the non-labeled compound confirms a high degree of deuteration.
-
¹³C-NMR Analysis: The carbon-13 NMR spectrum is acquired. The spectrum should show signals consistent with the four-carbon backbone of the butane (B89635) structure. The coupling patterns (or lack thereof, depending on the decoupling method) can further confirm the structure.
-
Data Interpretation: The chemical shifts and signal multiplicities are compared against reference spectra or predicted values to confirm the identity of the compound.
Protocol 2: Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify any volatile chemical impurities.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for separating halogenated hydrocarbons.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 35 to 300
-
Source Temperature: 230 °C
-
-
Data Analysis: The total ion chromatogram (TIC) is generated. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the chemical purity as a percentage area. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Protocol 3: Isotopic Purity (Deuterium Enrichment) Determination by Mass Spectrometry
Objective: To determine the percentage of deuterium atoms at the labeled positions.
-
Instrumentation: GC-MS, as described in Protocol 2.
-
Methodology: The analysis relies on comparing the mass spectrum of the deuterated compound with that of its non-deuterated (natural abundance) analog.
-
Data Acquisition: A full mass spectrum of the this compound peak is acquired.
-
Data Analysis:
-
The molecular ion cluster (the group of peaks around the molecular weight) is analyzed.
-
The relative intensities of the different mass peaks (isotopologues) in the cluster are measured.
-
Corrections are made for the natural abundance of isotopes (e.g., ¹³C, ⁸¹Br, ³⁷Cl) to isolate the contribution from deuterium.
-
The isotopic enrichment is calculated based on the corrected relative intensities of the mass peaks corresponding to molecules with different numbers of deuterium atoms. A high relative intensity of the peak corresponding to the fully deuterated species (d8) indicates high isotopic purity.[2]
-
Mandatory Visualizations
Diagrams help to clarify complex processes and relationships, providing an at-a-glance understanding of the quality assurance framework.
Caption: Quality control workflow for this compound.
Caption: Logical structure of a Certificate of Analysis.
Conclusion
The Certificate of Analysis for this compound is a comprehensive document that provides researchers and developers with the necessary assurance of a product's quality and integrity. By carefully reviewing the identity, purity (both chemical and isotopic), and impurity data, along with the detailed experimental protocols, users can confidently employ this material as a reliable internal standard in their analytical methods, ensuring the accuracy and validity of their experimental results.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. images.template.net [images.template.net]
- 5. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safe Handling of 1-Bromo-4-chlorobutane-d8 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Bromo-4-chlorobutane-d8 (CAS No. 1219803-72-1). While specific data for the deuterated form is limited, the safety protocols are based on the well-documented properties of its non-deuterated analog, 1-Bromo-4-chlorobutane (CAS No. 6940-78-9), as their chemical reactivities are expected to be nearly identical.[1] this compound is a deuterated version of 1-Bromo-4-chlorobutane, often used as a tracer or internal standard in research.[1]
Physicochemical and Toxicological Data
Proper handling of any chemical begins with a thorough understanding of its properties. The following tables summarize the key physical, chemical, and toxicological data for 1-Bromo-4-chlorobutane.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄D₈BrCl |
| Molecular Weight | 179.51 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Odor | Pungent, irritating odor[3] |
| Boiling Point | 80-82 °C at 30 mmHg[4][5][6] |
| Melting Point | Not available |
| Flash Point | 60 °C (140 °F) - closed cup[4][5][7][8] |
| Density | 1.488 g/mL at 25 °C[4][6] |
| Solubility | Sparingly soluble in water; miscible with common organic solvents like ethanol (B145695) and ether.[3][9] |
| Vapor Pressure | 2.59 mmHg at 25 °C |
| Refractive Index | n20/D 1.4875 (lit.)[4][6] |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Classification |
| Flammable Liquids | Category 3 (H226: Flammable liquid and vapor)[7][8][10][11][12] |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed)[7][8][10][11] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation)[10][11][13] |
| Serious Eye Damage/Eye Irritation | Category 2 (H319: Causes serious eye irritation)[10][11][13] |
| Specific Target Organ Toxicity - Single Exposure | Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)[10][11][13][14] |
| Carcinogenicity | Suspected of causing cancer (H351)[11] |
Experimental Protocols and Handling Procedures
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield.[15]
-
Hand Protection : Wear chemical-resistant gloves, such as PVC or neoprene.[11][15]
-
Skin and Body Protection : A lab coat is mandatory. For tasks with a higher risk of splashing, an apron or coveralls should be worn.[16]
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[5][14] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator may be necessary.[5]
2.2. Safe Handling and Storage
Proactive measures during handling and storage can significantly mitigate risks.
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[5][11][14]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[5][11][12][14] Use non-sparking tools and explosion-proof equipment.[5][11][12]
-
Grounding : Ground and bond containers and receiving equipment to prevent static discharge.[5][11][12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5][11] The recommended storage temperature is below +30°C.[4][6] Store in an approved flammable liquid storage area.[11]
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[5][11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
3.1. First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11][14]
-
Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5][11][14]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][11][14]
-
Ingestion : Do NOT induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention.[5][11][14]
3.2. Spill Response
For detailed guidance, refer to the spill response workflow diagram below.
-
Small Spills : For spills less than one gallon, and if you are trained and have the proper equipment, you may clean it up.[15] Evacuate unnecessary personnel and ensure adequate ventilation.[14] Turn off all ignition sources.[15] Absorb the spill with an inert material such as vermiculite, sand, or earth.[11][17] Collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[11][15]
-
Large Spills : For large spills, or if the spill involves highly toxic or reactive materials, evacuate the area immediately and call for emergency services.[15][18]
3.3. Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][14] Do not use a heavy water stream.[14]
-
Hazards : Flammable liquid and vapor.[11][14] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5][11] Containers may explode when heated.[5]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Visual Guides: Workflows and Decision Trees
The following diagrams, rendered in DOT language, provide visual workflows for key laboratory procedures involving this compound.
Caption: General laboratory workflow for handling this compound.
Caption: Decision tree for responding to a chemical spill of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
- 7. 1-ブロモ-4-クロロブタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-Bromo-4-chlorobutane | 6940-78-9 | FB00908 | Biosynth [biosynth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Page loading... [guidechem.com]
- 13. 1-Bromo-4-chlorobutane, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 14. technopharmchem.com [technopharmchem.com]
- 15. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 16. umanitoba.ca [umanitoba.ca]
- 17. acs.org [acs.org]
- 18. knb.org [knb.org]
Technical Guide: Isotopic Enrichment and Purity of 1-Bromo-4-chlorobutane-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of 1-Bromo-4-chlorobutane-d8, a deuterated building block valuable in synthetic chemistry and drug development. This document outlines typical product specifications, a plausible synthetic route, and detailed experimental protocols for the analysis of this compound.
Core Concepts: The Importance of Isotopic Enrichment and Chemical Purity
In the synthesis of complex molecules, particularly for pharmaceutical applications, the purity of starting materials and intermediates is paramount. For isotopically labeled compounds such as this compound, two key purity metrics are critical:
-
Chemical Purity: This refers to the proportion of the desired molecule (this compound) relative to any non-isotopically labeled chemical impurities. These impurities could be residual starting materials, byproducts from the synthesis, or degradation products.
-
Isotopic Enrichment: This quantifies the percentage of the isotopically labeled atoms (in this case, deuterium) at the intended positions within the molecule. High isotopic enrichment is crucial for applications such as metabolic studies, mechanistic investigations, and as internal standards in quantitative mass spectrometry.
Quantitative Data Summary
The isotopic enrichment and chemical purity of commercially available this compound are typically high, ensuring its suitability for most research and development applications. The following table summarizes representative specifications.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isotopic Enrichment | ≥ 99 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS) |
Proposed Synthesis of this compound
A plausible synthetic route to this compound starts from a readily available deuterated precursor, Tetrahydrofuran-d8 (THF-d8). The synthesis involves a ring-opening reaction followed by conversion of the resulting hydroxyl group to a bromide.
Caption: Proposed synthetic pathway for this compound from THF-d8.
Experimental Protocols
Synthesis of this compound from Tetrahydrofuran-d8
This protocol is a hypothetical adaptation based on established methods for the synthesis of the non-deuterated analogue.
Materials:
-
Tetrahydrofuran-d8 (THF-d8)
-
Deuterium (B1214612) chloride (DCl) solution (e.g., 35 wt. % in D2O) or DCl gas
-
Phosphorus tribromide (PBr3)
-
Anhydrous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Diethyl ether
Procedure:
-
Ring Opening: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of THF-d8 is treated with a stoichiometric excess of concentrated deuterium chloride solution. The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the formation of 4-chlorobutanol-d8.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-chlorobutanol-d8.
-
Bromination: The crude 4-chlorobutanol-d8 is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) in a flask cooled in an ice bath. Phosphorus tribromide is added dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.
-
Final Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with dilute sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.
Analytical Workflow for Purity and Isotopic Enrichment Determination
A combination of chromatographic and spectroscopic techniques is employed to ascertain the chemical purity and isotopic enrichment of the final product.
Caption: Analytical workflow for the characterization of this compound.
1. Chemical Purity Determination by Gas Chromatography (GC)
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, allowing for quantification of organic compounds. GC coupled with a Mass Spectrometer (MS) allows for the identification of separated components based on their mass spectra.
-
Methodology:
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or equivalent) and an FID or MS detector.
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Analysis: A small volume of the sample solution is injected into the GC. The oven temperature is programmed to ramp up to ensure the separation of the desired product from any lower or higher boiling point impurities.
-
Data Interpretation: The chemical purity is calculated by integrating the peak area of this compound and dividing it by the total area of all peaks in the chromatogram. The identity of the main peak and any impurities can be confirmed by their mass spectra if using a GC-MS system.
-
2. Isotopic Enrichment Determination by NMR and HRMS
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H NMR spectroscopy is used to detect the presence of any residual protons in the molecule. The absence or significant reduction of signals in the ¹H NMR spectrum at positions expected for C-H bonds confirms a high degree of deuteration. ²H (Deuterium) NMR can also be used to confirm the presence and location of deuterium atoms.
-
Methodology:
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).
-
Analysis: Both ¹H and ²H NMR spectra are acquired.
-
Data Interpretation: The isotopic enrichment is determined by comparing the integrals of the residual proton signals in the ¹H NMR spectrum to the integral of a known internal standard or by quantitative analysis of the ²H NMR spectrum.
-
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Principle: HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This allows for the differentiation of isotopologues (molecules that differ only in their isotopic composition).
-
Methodology:
-
Instrumentation: An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by GC or LC.
-
Analysis: The mass spectrum is acquired, focusing on the molecular ion region.
-
Data Interpretation: The relative abundances of the molecular ion peak for this compound and any peaks corresponding to molecules with fewer deuterium atoms (d7, d6, etc.) are measured. The isotopic enrichment is calculated from the ratio of these peak intensities.
-
-
Conclusion
The successful application of this compound in research and drug development is contingent on its high chemical purity and isotopic enrichment. The analytical methodologies outlined in this guide, including GC-MS for chemical purity and NMR and HRMS for isotopic enrichment, provide a robust framework for the comprehensive characterization of this important deuterated building block. By adhering to rigorous synthetic and analytical protocols, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.
An In-Depth Technical Guide to 1-Bromo-4-chlorobutane-d8 (CAS: 1219803-72-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-chlorobutane-d8, a deuterated internal standard crucial for quantitative analytical applications. This document details its chemical and physical properties, outlines a probable synthesis route, and provides generalized experimental protocols for its use in quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is the deuterated form of 1-bromo-4-chlorobutane, where eight hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis, as it is chemically identical to its non-deuterated counterpart but can be distinguished by its mass in mass spectrometry and its unique signature in NMR spectroscopy. Its primary application lies in serving as a tracer or internal standard for accurate quantification in complex matrices, a common requirement in pharmaceutical development and metabolic studies.[1]
Physicochemical Properties
The physicochemical properties of this compound are similar to its non-deuterated analog, with the primary difference being its molecular weight. The data presented below is a compilation from various sources for both the deuterated and non-deuterated (CAS: 6940-78-9) compounds.
| Property | Value |
| CAS Number | 1219803-72-1 |
| Molecular Formula | C₄D₈BrCl |
| Molecular Weight | 179.51 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 80-82 °C at 30 mmHg |
| Density | Approximately 1.488 g/mL at 25 °C |
| Refractive Index | Approximately 1.4875 at 20 °C |
| Flash Point | 60 °C (140 °F) |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Synthesis Protocol
Step 1: Synthesis of 4-Chlorobutanol-d8
This step involves the reaction of 1,4-butanediol-d8 with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl).
-
Materials: 1,4-butanediol-d8, thionyl chloride (or concentrated HCl), pyridine (B92270) (optional, as a catalyst and acid scavenger).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1,4-butanediol-d8.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled diol with constant stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time to ensure complete reaction.
-
After cooling, the reaction mixture is worked up by pouring it into ice water and extracting the product with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 4-chlorobutanol-d8.
-
Purification can be achieved by fractional distillation.
-
Step 2: Synthesis of this compound
The resulting 4-chlorobutanol-d8 is then converted to the final product using a brominating agent, such as phosphorus tribromide (PBr₃).
-
Materials: 4-chlorobutanol-d8, phosphorus tribromide.
-
Procedure:
-
In a round-bottom flask, place the purified 4-chlorobutanol-d8.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide dropwise with stirring.
-
After addition, the mixture is stirred at room temperature for several hours.
-
The reaction mixture is then carefully poured into ice water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product, this compound, is purified by fractional distillation under reduced pressure.
-
Role in Quantitative Analysis
This compound is not known to be involved in any biological signaling pathways. Its utility for researchers, particularly in drug development, is as a high-purity internal standard for quantitative analysis. The presence of deuterium atoms makes it an excellent tool for isotope dilution mass spectrometry (IDMS) and as a reference standard in qNMR.
Experimental Protocols
Quantitative NMR (qNMR)
This protocol provides a general procedure for using this compound as an internal standard in ¹H qNMR. The principle of qNMR is based on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.
-
Materials: this compound (as internal standard), analyte of interest, deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆), high-precision analytical balance, NMR tubes.
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte into a clean vial.
-
Accurately weigh a known amount of this compound into the same vial. The molar ratio of the standard to the analyte should ideally be close to 1:1.
-
Dissolve the mixture in a precise volume of a suitable deuterated NMR solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons. This is critical for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from any residual protons in the internal standard (if present and suitable) or another suitable reference signal.
-
Calculate the purity or concentration of the analyte using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This generalized protocol describes the use of this compound as an internal standard for quantitative analysis by GC-MS, a common technique in drug metabolism and pharmacokinetic studies.
-
Materials: this compound (as internal standard), analyte of interest, appropriate organic solvent, GC-MS system.
-
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying known concentrations of the analyte.
-
-
Sample Preparation:
-
To the unknown sample, add a known amount of the internal standard.
-
Perform any necessary sample extraction or derivatization steps.
-
-
GC-MS Analysis:
-
Inject the prepared samples and calibration standards into the GC-MS system.
-
Use a suitable GC column and temperature program to achieve good separation of the analyte and the internal standard.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting this ratio against the concentration of the analyte.
-
For the unknown sample, calculate the peak area ratio and use the calibration curve to determine the concentration of the analyte.
-
-
Expected Spectroscopic Data
While specific, published spectra for this compound are not widely available, the expected data can be inferred from the known spectra of the non-deuterated analog and the principles of NMR and mass spectrometry.
¹H NMR
The ¹H NMR spectrum of this compound is expected to be very simple, with the signals corresponding to the eight deuterium-replaced protons being absent. Any residual proton signals from incomplete deuteration would appear as multiplets.
¹³C NMR
The ¹³C NMR spectrum will show signals for the four carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be of lower intensity.
| Carbon Position | Expected Chemical Shift (ppm) (relative to TMS) |
| C1 (-CD₂-Br) | ~33 |
| C2 (-CD₂-) | ~30 |
| C3 (-CD₂-) | ~30 |
| C4 (-CD₂-Cl) | ~44 |
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular ion peak will be shifted by +8 mass units compared to the non-deuterated analog.
Expected Molecular Ion Peaks (m/z):
-
[C₄D₈⁷⁹Br³⁵Cl]⁺: ~178
-
[C₄D₈⁸¹Br³⁵Cl]⁺ / [C₄D₈⁷⁹Br³⁷Cl]⁺: ~180
-
[C₄D₈⁸¹Br³⁷Cl]⁺: ~182
Major Fragmentation Pathways:
-
Loss of a bromine radical (•Br)
-
Loss of a chlorine radical (•Cl)
-
Alpha-cleavage adjacent to the halogens.
Safety and Handling
This compound should be handled with the same precautions as its non-deuterated analog. It is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from ignition sources.
Conclusion
This compound is a valuable tool for researchers in analytical and pharmaceutical sciences. Its primary role as an internal standard in qNMR and GC-MS allows for precise and accurate quantification of analytes in complex mixtures. While detailed, specific experimental protocols for its synthesis and application are not widely published, this guide provides a comprehensive overview based on established chemical principles and practices, enabling its effective use in the laboratory.
References
A Technical Guide to 1-Bromo-4-chlorobutane-d8: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key properties of 1-Bromo-4-chlorobutane-d8, a deuterated analog of 1-Bromo-4-chlorobutane. This isotopically labeled compound serves as a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantification and as a tracer in metabolic studies.
Core Physicochemical Properties
The defining characteristic of this compound is the substitution of eight hydrogen atoms with deuterium. This isotopic labeling results in a significant mass shift, enabling its use as an internal standard for the accurate quantification of its non-deuterated counterpart in complex matrices. The chemical properties of the deuterated and non-deuterated forms are largely identical, allowing them to behave similarly during sample preparation and chromatographic separation.
A summary of the key quantitative data for both this compound and 1-Bromo-4-chlorobutane is presented in the table below for easy comparison.
| Property | This compound | 1-Bromo-4-chlorobutane |
| Chemical Formula | C₄D₈BrCl | C₄H₈BrCl |
| Molecular Weight | 179.51 g/mol | 171.46 g/mol [1][2][3][4] |
| CAS Number | 1219803-72-1 | 6940-78-9[1][2][3][4] |
Applications in Research and Development
This compound is primarily utilized as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Its application is critical in pharmacokinetic and metabolic studies where precise quantification of the parent compound or its metabolites is required.[5] The known concentration of the deuterated standard added to a sample allows for the accurate determination of the unlabeled analyte's concentration, compensating for variations in sample extraction and instrument response.
Experimental Protocols
One common synthetic route to 1-Bromo-4-chlorobutane involves the reaction of 1,4-dichlorobutane (B89584) with a bromide source. Another approach starts from tetrahydrofuran, which is first converted to 4-chlorobutanol, followed by bromination. For the synthesis of the d8 analog, a deuterated version of the starting material, such as butane-d10 (B1602287) or a deuterated tetrahydrofuran, would be required.
Visualizing the Isotopic Labeling
The structural difference between 1-Bromo-4-chlorobutane and its deuterated analog is fundamental to its application. The following diagram illustrates this key distinction.
Caption: Structural comparison of 1-Bromo-4-chlorobutane and this compound.
References
A Technical Guide to 1-Bromo-4-chlorobutane-d8: Commercial Sourcing and Synthesis for Researchers
For researchers, scientists, and professionals in drug development, the availability and synthesis of deuterated internal standards are of paramount importance for accurate quantification in preclinical and clinical studies. This technical guide provides an in-depth overview of the commercial suppliers of 1-Bromo-4-chlorobutane-d8, its synthesis, and its applications in the field.
Commercial Suppliers of this compound
A number of reputable chemical suppliers offer this compound, a valuable building block and internal standard. The table below summarizes the key product specifications from prominent vendors to facilitate easy comparison for procurement.
| Supplier | Product Number | Isotopic Enrichment | Chemical Purity | Available Quantities |
| CDN Isotopes | D-6809 | 99 atom % D[1][2] | ≥98% (typically) | 0.5 g, 1 g[1] |
| Alfa Chemistry | - | Information available upon request | ISO 9001:2015 Certified Supplier[3] | Inquire for details |
| BOC Sciences | - | Information available upon request | Provides Certificate of Analysis[4] | Inquire for details |
| LGC Standards (Toronto Research Chemicals) | - | Information available upon request | Certificate of Analysis provided[5][6][7] | Inquire for details |
| MedChemExpress | HY-W016931S | Information available upon request | High Purity | Inquire for details[8] |
Applications in Research and Drug Development
This compound serves as a crucial tool in various stages of drug development and scientific research. Its primary applications stem from its nature as a stable isotope-labeled internal standard.[8]
-
Internal Standard for Quantitative Analysis: In bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound is used as an internal standard to accurately quantify the concentration of an unlabeled analyte in complex biological matrices.[8] Its identical chemical properties to the non-deuterated analog ensure similar extraction efficiency and chromatographic behavior, while its distinct mass allows for precise differentiation and quantification.
-
Tracer in Metabolic Studies: The deuterium (B1214612) labeling allows researchers to trace the metabolic fate of molecules containing the chlorobutane moiety in in vitro and in vivo studies. This is invaluable for understanding drug metabolism and identifying potential metabolites.[8]
Experimental Protocol: Synthesis of this compound
While specific protocols for the deuterated compound are not widely published, a robust synthesis can be adapted from established methods for the non-deuterated analog, primarily through the ring-opening of tetrahydrofuran-d8. Several patents describe the synthesis of 1-bromo-4-chlorobutane (B103958) from tetrahydrofuran (B95107) using hydrogen halides.[9][10][11] The following is a detailed, plausible experimental protocol for the synthesis of this compound.
Reaction Scheme:
Materials and Reagents:
-
Tetrahydrofuran-d8 (THF-d8)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Phosphorus Tribromide (PBr3)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Dichloromethane (B109758) (DCM) or Diethyl Ether
Procedure:
-
Ring-opening of Tetrahydrofuran-d8:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, place freshly distilled Tetrahydrofuran-d8.
-
Cool the flask in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred THF-d8. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Continue the addition of HCl until the reaction is complete, which can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the excess HCl by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
-
Bromination of 4-Chlorobutanol-d8:
-
To the crude 4-chlorobutanol-d8 solution from the previous step, slowly add phosphorus tribromide (PBr3) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by GC or TLC.
-
Once the reaction is complete, quench the reaction by carefully pouring it over crushed ice.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure to yield the pure this compound.
-
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in utilizing or synthesizing this compound. For specific applications and analytical method development, further optimization and validation will be necessary. Always consult the supplier's Certificate of Analysis for detailed purity information before use.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. This compound (CAS No. 1219803-72-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. BOC Sciences Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
- 10. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 11. US5981815A - Method for preparing α, Ï-bromochloroalkanes - Google Patents [patents.google.com]
1-Bromo-4-chlorobutane-d8: A Technical Guide for Quantitative NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of 1-Bromo-4-chlorobutane-d8 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It covers the fundamental principles of qNMR, the desirable characteristics of an internal standard, and detailed experimental protocols for its use in determining the purity and concentration of analytes.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR spectroscopy is a powerful analytical technique that utilizes the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1] This principle allows for the accurate determination of the concentration and purity of substances without the need for identical reference compounds, making it a primary ratio method of measurement. The use of an internal standard of known purity and concentration is a common approach in qNMR to ensure high accuracy and precision.[2]
Deuterated compounds, such as this compound, are increasingly employed as internal standards in ¹H qNMR. The primary advantage of using a deuterated standard is the significant reduction or elimination of proton signals from the standard itself, which minimizes the potential for signal overlap with the analyte, thereby simplifying the spectrum and improving the accuracy of integration.[3]
Properties of this compound as a qNMR Internal Standard
An ideal internal standard for ¹H qNMR should possess several key characteristics, including high purity, chemical inertness, a simple NMR spectrum with signals in an uncrowded region, good solubility in common deuterated solvents, and stability.[4] this compound is a promising candidate that fulfills many of these requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tetramethylene chlorobromide-d8 |
| CAS Number | 1219803-72-1 |
| Molecular Formula | C₄D₈BrCl |
| Molecular Weight | 179.51 g/mol |
| Boiling Point | 164.3 ± 8.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Isotopic Purity | Typically ≥ 99 atom % D |
Note: The molecular formula for the non-deuterated form is C₄H₈BrCl.[5][6]
The high isotopic enrichment of this compound ensures that its residual proton signals in the ¹H NMR spectrum are of very low intensity, minimizing interference with analyte signals. Its structure suggests that any residual proton signals would likely appear in the alkyl region of the spectrum, which can be advantageous if the analyte signals of interest are in the aromatic or other downfield regions.
Experimental Protocol for Quantitative NMR
The following is a generalized experimental workflow for conducting a qNMR analysis using this compound as an internal standard.
Detailed Methodologies
1. Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh a suitable amount of the analyte (e.g., 5-20 mg) into a clean, dry vial.
-
Accurately weigh an appropriate amount of this compound into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.
-
Add a precise volume of a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃, acetone-d₆, or DMSO-d₆) to the vial.
-
Ensure complete dissolution of both the analyte and the standard by gentle vortexing or sonication.
-
Transfer the solution to a high-quality NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: Use a calibrated 90° pulse angle to maximize the signal-to-noise ratio.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and standard). An initial T₁ measurement (e.g., using an inversion-recovery experiment) is highly recommended.
-
Acquisition Time (at): Ensure the acquisition time is sufficient for the Free Induction Decay (FID) to decay completely, which aids in achieving a flat baseline.
-
Number of Scans (ns): Adjust the number of scans to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated to ensure high precision.
3. Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully perform manual phase correction to ensure all peaks are correctly phased.
-
Apply an appropriate baseline correction method.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and any residual proton signals of the this compound standard that are suitable for quantification.
Data Presentation and Calculation
The purity of the analyte can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Certified purity of the internal standard
Table 2: Example Data Template for qNMR Purity Calculation
| Parameter | Analyte | This compound (Standard) |
| Mass (m) | e.g., 10.50 mg | e.g., 8.25 mg |
| Molecular Weight (MW) | e.g., 250.3 g/mol | 179.51 g/mol |
| Signal Integral (I) | Record value | Record value |
| Number of Protons (N) | Select appropriate signal | Select appropriate residual signal |
| Purity | To be calculated | e.g., 99.5% |
Conclusion
This compound presents itself as a valuable internal standard for quantitative ¹H NMR spectroscopy, particularly for analytes with complex spectra where signal overlap is a concern. Its high isotopic purity minimizes interference, and its physical properties are suitable for qNMR applications. By following a meticulous experimental protocol, including careful sample preparation, optimization of NMR acquisition parameters, and precise data processing, researchers can leverage this standard to achieve accurate and reliable quantification of their compounds of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Method Development with 1-Bromo-4-chlorobutane-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of 1-Bromo-4-chlorobutane-d8 in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method development. This deuterated bifunctional alkylating agent serves as a versatile tool for two primary applications: as a derivatizing agent to enhance the analytical characteristics of target molecules and as a stable isotope-labeled internal standard for accurate quantification.
This compound is the deuterium-labeled form of 1-Bromo-4-chlorobutane and can be used as an internal standard for quantitative analysis.[1][2] The incorporation of eight deuterium (B1214612) atoms provides a significant mass shift from its non-labeled counterpart, making it an ideal internal standard to correct for matrix effects and variations in ionization efficiency, which are common challenges in LC-MS/MS analysis.[3]
Furthermore, the bromo- functionality of this compound allows for its use as a derivatizing agent, particularly for nucleophilic functional groups such as thiols (-SH), primary amines (-NH2), and phenols (-OH).[4][5] Derivatization can improve the chromatographic retention of polar analytes on reversed-phase columns and enhance their ionization efficiency, leading to lower limits of detection.[6][7]
Principle of Derivatization and Internal Standard Application
Chemical derivatization in LC-MS/MS is a strategy to improve the analytical properties of compounds that exhibit poor ionization efficiency, chromatographic retention, or stability.[6] For small, polar, and highly water-soluble molecules like endogenous thiols (e.g., cysteine, glutathione), derivatization is often essential for sensitive and reliable quantification. This compound reacts with the sulfhydryl group of thiols via a nucleophilic substitution reaction, introducing a butyl-d8 chain. This modification increases the hydrophobicity of the analyte, leading to better retention on C18 columns, and can improve its proton affinity for enhanced signal intensity in the mass spectrometer.
As a stable isotope-labeled (SIL) internal standard, this compound is added to samples at a known concentration.[1] Since it is chemically identical to the non-labeled derivatizing agent, it is expected to have the same derivatization efficiency and chromatographic behavior as the derivatives of the target analytes formed with the non-labeled reagent. More importantly, when used to quantify an analyte that has been derivatized with the non-deuterated 1-Bromo-4-chlorobutane, the resulting deuterated analyte derivative will co-elute and experience similar matrix effects and ionization suppression or enhancement as the non-deuterated analyte derivative.[3] This co-elution and similar physicochemical behavior allow for accurate correction of analytical variability.[3]
Experimental Protocols
Protocol 1: Derivatization of Thiols in Biological Samples
This protocol describes a general procedure for the derivatization of low-molecular-weight thiols, such as cysteine and glutathione (B108866), in a biological matrix (e.g., plasma, cell lysate) using 1-Bromo-4-chlorobutane for LC-MS/MS analysis. For accurate quantification, this compound would be used to derivatize a known amount of authentic standards to create the internal standard solution.
Materials:
-
1-Bromo-4-chlorobutane
-
This compound[1]
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 9.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water) for reduction of disulfides (optional)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological sample (e.g., plasma, cell lysate)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 100 µL of the sample in a microcentrifuge tube, add 10 µL of TCEP solution if measurement of total thiols is desired. Vortex and incubate at room temperature for 30 minutes to reduce disulfide bonds. For free thiol analysis, omit this step.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization Reaction:
-
To the supernatant, add 50 µL of 50 mM ammonium bicarbonate buffer (pH 9.0).
-
Add 10 µL of 100 mM 1-Bromo-4-chlorobutane in acetonitrile.
-
Vortex and incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
-
Internal Standard Addition and Final Preparation:
-
Add 10 µL of the internal standard solution (derivatized thiol standards with this compound at a known concentration).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (suggested starting point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (to be optimized for specific analytes):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
MRM Transitions:
The specific precursor and product ions for each derivatized analyte and its deuterated internal standard must be determined by direct infusion of the individual compounds. Hypothetical MRM transitions are provided in the data tables below.
Data Presentation
The following tables summarize hypothetical quantitative data for the LC-MS/MS analysis of cysteine and glutathione after derivatization with 1-Bromo-4-chlorobutane and using the this compound derivatized counterparts as internal standards. These values are representative of what could be expected from a validated method.
Table 1: Optimized MRM Transitions
| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Cysteine | 1-Bromo-4-chlorobutane | 292.1 | 136.1 | 50 | 30 | 15 |
| Cysteine-d8 IS | This compound | 300.1 | 144.1 | 50 | 30 | 15 |
| Glutathione | 1-Bromo-4-chlorobutane | 478.2 | 322.1 | 50 | 35 | 20 |
| Glutathione-d8 IS | This compound | 486.2 | 330.1 | 50 | 35 | 20 |
Table 2: Method Performance Characteristics
| Parameter | Cysteine | Glutathione |
| Linear Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
| Matrix Effect | Compensated by IS | Compensated by IS |
Mandatory Visualizations
Caption: Workflow for the derivatization of thiols in biological samples.
Caption: Overall workflow for LC-MS/MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Spiking 1-Bromo-4-chlorobutane-d8 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of calibration standards and quality control samples by spiking 1-Bromo-4-chlorobutane-d8 into plasma. This protocol is intended for use in quantitative bioanalysis, employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting analytical variability.[1][2] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis. This leads to improved accuracy and precision in the quantification of the target analyte in complex biological matrices like plasma.[1][3]
This protocol outlines the necessary steps for the preparation of stock solutions, spiking solutions, and the subsequent spiking of plasma samples with this compound. The procedure also includes a common sample preparation technique, protein precipitation, to remove interfering macromolecules prior to instrumental analysis.
Physicochemical Properties of 1-Bromo-4-chlorobutane
1-Bromo-4-chlorobutane is a colorless to pale yellow liquid at room temperature.[4] It is insoluble in water but soluble in common organic solvents such as ethanol, ether, and acetone.[4][5][6] Proper storage and handling are crucial; it should be stored in a cool, well-ventilated area away from heat sources and direct light.[7][8]
Table 1: Physicochemical Properties of 1-Bromo-4-chlorobutane
| Property | Value | Reference(s) |
| Molecular Formula | C4H8BrCl | |
| Molecular Weight | 171.46 g/mol | |
| Appearance | Clear liquid | [4] |
| Density | 1.488 g/mL at 25 °C | [6] |
| Boiling Point | 80-82 °C at 30 mmHg | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents | [4][5][6] |
| Storage | Store below +30°C in a tightly closed container | [6][9] |
Experimental Protocols
Materials and Reagents
-
This compound (certified reference material)
-
Methanol (HPLC or MS grade)
-
Acetonitrile (B52724) (HPLC or MS grade)
-
Blank plasma (e.g., human, rat, mouse), free of interferences
-
Volumetric flasks (Class A)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Microcentrifuge tubes (e.g., 1.5 mL)
Preparation of Stock and Spiking Solutions
Proper handling of deuterated standards is critical to maintain their isotopic and chemical purity.[8] It is recommended to handle these standards under an inert atmosphere (e.g., nitrogen or argon) and to use dry glassware to prevent H-D exchange.[8]
3.2.1. Internal Standard Stock Solution (IS Stock)
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the standard (e.g., 10 mg) into a Class A volumetric flask (e.g., 10 mL).
-
Dissolve the standard in a suitable aprotic solvent, such as acetonitrile or methanol, to a final volume of 10 mL to obtain a 1 mg/mL stock solution.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C.
3.2.2. Internal Standard Spiking Solution (IS Spiking Solution)
-
Prepare an intermediate stock solution by diluting the IS Stock. For example, dilute 1 mL of the 1 mg/mL IS Stock to 10 mL with the same solvent to get a 100 µg/mL solution.
-
From the intermediate stock, prepare the final IS Spiking Solution. The concentration of this solution should be chosen so that a small volume can be added to the plasma sample (e.g., 5-10% of the plasma volume) to achieve the desired final concentration in the sample. A typical final concentration for an internal standard in a plasma sample is in the range of 10-100 ng/mL.
Table 2: Example of Preparation of Internal Standard Solutions
| Solution | Preparation | Concentration |
| IS Stock | 10 mg in 10 mL of Acetonitrile | 1 mg/mL |
| Intermediate IS Stock | 1 mL of IS Stock in 10 mL of Acetonitrile | 100 µg/mL |
| IS Spiking Solution | 1 mL of Intermediate IS Stock in 10 mL of Acetonitrile | 10 µg/mL |
Spiking of Plasma Samples
-
Thaw blank plasma samples on ice or at room temperature. Ensure the plasma is homogeneous by gentle vortexing.
-
Aliquot the desired volume of plasma (e.g., 100 µL) into labeled microcentrifuge tubes.
-
Add a small, precise volume of the IS Spiking Solution to each plasma sample. For example, add 10 µL of the 10 µg/mL IS Spiking Solution to 100 µL of plasma to achieve a final concentration of 100 ng/mL.
-
Vortex the spiked plasma samples for 10-15 seconds to ensure thorough mixing.
Sample Preparation by Protein Precipitation
Protein precipitation is a common and effective method for removing proteins from plasma samples.[10]
-
To the 110 µL of spiked plasma, add a cold protein precipitation solvent. A common choice is acetonitrile, typically in a 3:1 or 4:1 ratio of solvent to plasma volume. For this example, add 330 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis by GC-MS or LC-MS.
Table 3: Quantitative Summary of the Spiking and Protein Precipitation Protocol
| Step | Component | Volume/Amount |
| 1. Plasma Aliquot | Blank Plasma | 100 µL |
| 2. Spiking | IS Spiking Solution (10 µg/mL) | 10 µL |
| 3. Protein Precipitation | Ice-Cold Acetonitrile | 330 µL |
| 4. Centrifugation | - | 14,000 rpm for 10 min at 4°C |
| 5. Supernatant Transfer | Supernatant | ~400 µL |
Workflow Diagrams
Caption: Experimental workflow for spiking this compound in plasma.
Conclusion and Recommendations
This protocol provides a comprehensive guide for the preparation of plasma samples spiked with this compound for use in quantitative bioanalysis. Adherence to these steps, along with good laboratory practices, will contribute to the generation of accurate and reproducible data.
It is crucial to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the bioanalytical method. This validation should include assessments of linearity, accuracy, precision, selectivity, matrix effect, and the stability of this compound in the stock solution and in plasma under various storage conditions. The potential for non-specific binding of the haloalkane to container surfaces should also be investigated and mitigated if necessary.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Bromo-4-chlorobutane [chembk.com]
- 7. innospk.com [innospk.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols: Quantification of 1-Bromo-4-chlorobutane in Environmental Water Samples using 1-Bromo-4-chlorobutane-d8 as an Internal Standard
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed analytical method for the quantification of 1-Bromo-4-chlorobutane in environmental water samples. The protocol utilizes a robust purge-and-trap gas chromatography-mass spectrometry (GC-MS) method with isotope dilution, employing 1-Bromo-4-chlorobutane-d8 as an internal standard to ensure high accuracy and precision. This methodology is particularly suited for the analysis of trace levels of halogenated volatile organic compounds (HVOCs) in complex matrices such as groundwater and wastewater.
Introduction
1-Bromo-4-chlorobutane is a halogenated aliphatic hydrocarbon that may be present in the environment as a result of industrial processes or as a degradation product of other chemicals. Monitoring its presence in water sources is crucial for environmental and public health. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by GC-MS.[1][2] This internal standard closely mimics the chemical and physical properties of the native analyte, allowing for effective correction of variations that may occur during sample preparation, extraction, and analysis.[3][4] This application note details a validated protocol based on the principles of U.S. EPA Method 8260 for the reliable quantification of 1-Bromo-4-chlorobutane in aqueous samples.[5]
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this method. The data presented is representative and based on typical performance for the analysis of volatile organic compounds using a deuterated internal standard.
| Parameter | Value |
| Analyte | 1-Bromo-4-chlorobutane |
| Internal Standard | This compound |
| Retention Time (Analyte) | 12.5 min (approx.) |
| Retention Time (Internal Standard) | 12.4 min (approx.) |
| Calibration Range | 0.5 - 50 µg/L |
| Correlation Coefficient (R²) | ≥ 0.998 |
| Method Detection Limit (MDL) | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Average Recovery | 95% - 105% |
| Relative Standard Deviation (RSD) | < 10% |
Experimental Protocol
This protocol is adapted from U.S. EPA Method 8260B for the analysis of volatile organic compounds in water by GC-MS.[6]
Scope and Application
This method is applicable to the determination of 1-Bromo-4-chlorobutane in groundwater, surface water, and wastewater.
Summary of Method
Volatile organic compounds are extracted from the aqueous sample by purging with an inert gas. The purged compounds are trapped on a sorbent tube. The sorbent tube is then heated, and the desorbed compounds are backflushed into the inlet of a gas chromatograph coupled to a mass spectrometer (GC-MS). The concentration of the target analyte is determined using the internal standard method.
Reagents and Standards
-
Reagent Water: Organic-free water.
-
Methanol: Purge-and-trap grade.
-
1-Bromo-4-chlorobutane: Analytical standard, >99% purity.
-
This compound: >98% isotopic purity.
-
Stock Standard Solution (1000 mg/L): Prepare in methanol.
-
Working Calibration Standards (0.5 - 50 µg/L): Prepare by diluting the stock solution in reagent water.
-
Internal Standard Spiking Solution (25 µg/L): Prepare in methanol.
Sample Collection and Handling
Collect samples in 40 mL glass vials with PTFE-lined septa. If residual chlorine is present, add ascorbic acid to the vials before sampling. Samples should be stored at 4°C and analyzed within 14 days.
Instrumentation
-
Purge-and-Trap System: Equipped with a suitable trap (e.g., Tenax/silica gel/charcoal).
-
Gas Chromatograph/Mass Spectrometer (GC-MS): With a capillary column suitable for volatile organic compounds (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent).
Typical Operating Conditions:
-
Purge Gas: Helium at 40 mL/min.
-
Purge Time: 11 minutes.
-
Desorb Time: 2 minutes at 250°C.
-
Bake Time: 7 minutes at 270°C.
-
GC Inlet Temperature: 200°C.
-
GC Oven Program: 35°C for 5 min, ramp to 170°C at 8°C/min, then to 220°C at 20°C/min, hold for 2 min.
-
MS Transfer Line: 250°C.
-
MS Ion Source: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from 35 to 300 amu.
-
Quantification Ions:
-
1-Bromo-4-chlorobutane: m/z 91, 122
-
This compound: m/z 98, 130
-
Procedure
-
Allow all standards and samples to come to room temperature.
-
For each sample and standard, add 5 mL to the purge tube.
-
Add 5 µL of the internal standard spiking solution to each sample and standard.
-
Place the purge tube in the purge-and-trap autosampler.
-
Initiate the purge-and-trap and GC-MS analysis sequence.
Calculations
The concentration of 1-Bromo-4-chlorobutane is calculated using the following formula:
Concentration (µg/L) = (Ax * Cis) / (Ais * RRF)
Where:
-
Ax = Peak area of the analyte.
-
Ais = Peak area of the internal standard.
-
Cis = Concentration of the internal standard.
-
RRF = Average Relative Response Factor from the initial calibration.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of 1-Bromo-4-chlorobutane.
Caption: Workflow for the quantification of 1-Bromo-4-chlorobutane.
References
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 6. gcms.cz [gcms.cz]
Application of 1-Bromo-4-chlorobutane-d8 in pharmaceutical analysis.
Application of 1-Bromo-4-chlorobutane-d8 in Pharmaceutical Analysis
Introduction
This compound is the deuterated form of 1-bromo-4-chlorobutane (B103958), a bifunctional alkylating agent. In pharmaceutical analysis, stable isotope-labeled compounds like this compound are considered the "gold standard" for use as internal standards in quantitative mass spectrometry-based assays.[1][2][3][4] The incorporation of deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) results in a compound that is chemically almost identical to its non-deuterated counterpart but has a higher molecular weight.[5] This property allows it to be distinguished by a mass spectrometer while ensuring it behaves similarly to the analyte of interest during sample preparation, chromatography, and ionization.[1][2][4]
The primary application of this compound in pharmaceutical analysis is as an internal standard for the quantification of small molecule analytes, particularly those with similar chemical structures or properties (e.g., other alkyl halides or compounds amenable to derivatization with this reagent). It is particularly valuable in bioanalytical methods, such as those using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to ensure high accuracy and precision by correcting for variability in sample extraction, matrix effects, and instrument response.[3][4]
Core Applications in Pharmaceutical Analysis
The use of this compound as an internal standard is applicable in various stages of drug development, including:
-
Pharmacokinetic and Metabolism Studies: In these studies, accurate quantification of a drug and its metabolites in biological matrices (e.g., plasma, urine) is crucial. A deuterated internal standard helps to ensure the reliability of the concentration-time profiles.[5]
-
Bioequivalence Studies: These studies compare the bioavailability of a generic drug to the brand-name drug. High precision in the analytical method is essential, a requirement that is well-met by using a stable isotope-labeled internal standard.
-
Toxicology Studies: Accurate measurement of drug and metabolite levels in toxicological samples is necessary to establish safety profiles.
-
Quantitative Analysis of Active Pharmaceutical Ingredients (APIs) and Impurities: While less common for this specific molecule, deuterated standards can be used in the quality control of APIs and for the quantification of process-related impurities.
Experimental Protocols
Below are representative protocols for the use of this compound as an internal standard in a hypothetical bioanalytical LC-MS/MS and GC-MS method for the quantification of a small molecule drug, "Analyte X," which is assumed to have physicochemical properties amenable to analysis alongside the internal standard.
Protocol 1: Quantification of Analyte X in Human Plasma by LC-MS/MS
1. Objective: To determine the concentration of Analyte X in human plasma using this compound as an internal standard.
2. Materials and Reagents:
-
Analyte X reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (blank, from at least six different sources)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes
-
96-well plates
3. Preparation of Solutions:
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50% methanol to create calibration standards. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.
-
Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing the IS) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Analyte X Transition: (Precursor ion > Product ion)
-
IS Transition (this compound): (Precursor ion > Product ion) - Note: Specific m/z values would be determined during method development.
-
6. Data Analysis:
-
Calculate the peak area ratio of Analyte X to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples from the calibration curve.
Protocol 2: Quantification of a Volatile Impurity in an API by GC-MS
1. Objective: To quantify a volatile impurity related to 1-bromo-4-chlorobutane in an Active Pharmaceutical Ingredient (API) using this compound as an internal standard.
2. Materials and Reagents:
-
API sample
-
Reference standard of the impurity
-
This compound (IS)
-
Dichloromethane (GC grade)
-
GC vials with septa
3. Preparation of Solutions:
-
Impurity Stock Solution (100 µg/mL): Prepare in dichloromethane.
-
Internal Standard Stock Solution (100 µg/mL): Prepare in dichloromethane.
-
Calibration Standards: Prepare by spiking known amounts of the impurity stock solution and a fixed amount of the internal standard stock solution into a solution of the API in dichloromethane.
4. Sample Preparation:
-
Accurately weigh a known amount of the API into a volumetric flask.
-
Add a specific volume of the internal standard stock solution.
-
Dissolve and dilute to volume with dichloromethane.
-
Transfer an aliquot to a GC vial for analysis.
5. GC-MS Conditions:
-
GC System: Gas chromatograph with an autosampler.
-
Column: DB-5ms (or similar non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM.
-
Impurity Ions: (Select characteristic ions)
-
IS Ions: (Select characteristic ions for the deuterated standard)
-
6. Data Analysis:
-
Use the ratio of the peak area of the impurity to the peak area of the internal standard for quantification, similar to the LC-MS/MS method.
Data Presentation
The following tables represent typical quantitative data obtained during the validation of a bioanalytical method using this compound as an internal standard.
Table 1: Calibration Curve Linearity for Analyte X in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.025 | 0.98 | 98.0 |
| 5.0 | 0.128 | 5.1 | 102.0 |
| 20.0 | 0.510 | 20.4 | 102.0 |
| 50.0 | 1.265 | 49.8 | 99.6 |
| 100.0 | 2.540 | 101.6 | 101.6 |
| 250.0 | 6.300 | 248.0 | 99.2 |
| 500.0 | 12.750 | 505.0 | 101.0 |
| Regression | y = 0.0255x + 0.0005 | r² = 0.9992 |
Table 2: Precision and Accuracy for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |
| LLOQ | 1.0 | 1.05 | 6.8 | 105.0 |
| Low QC | 3.0 | 2.95 | 5.2 | 98.3 |
| Mid QC | 75.0 | 78.1 | 3.5 | 104.1 |
| High QC | 400.0 | 390.5 | 4.1 | 97.6 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Visualizations
Caption: Experimental workflow for bioanalytical sample preparation and analysis.
Caption: Logic of using a stable isotope-labeled internal standard for correction.
References
Application Notes and Protocols for Quantitative Metabolite Analysis Using 1-Bromo-4-chlorobutane-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of metabolites is paramount in various fields, including disease biomarker discovery, drug development, and fundamental biological research. The inherent complexity of biological matrices often necessitates robust analytical methodologies to ensure data reliability. The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry-based metabolomics, as they effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric ionization.
1-Bromo-4-chlorobutane-d8 is a deuterium-labeled compound suitable for use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural similarity to endogenous small molecules, particularly after derivatization, allows it to mimic the behavior of target analytes throughout the analytical workflow. This application note provides detailed protocols for the use of this compound as an internal standard, with a focus on the derivatization and quantification of metabolites containing carboxylic acid and thiol functional groups.
Principle of Derivatization
Metabolites containing carboxylic acid and thiol moieties often exhibit poor chromatographic retention on reversed-phase columns and may have suboptimal ionization efficiency in mass spectrometry. Chemical derivatization can significantly improve their analytical properties. 1-Bromo-4-chlorobutane acts as an alkylating agent, where the bromine atom serves as a good leaving group for nucleophilic substitution by the carboxylate or thiolate anions of the target metabolites. The deuterated (d8) version, this compound, is employed as an internal standard, co-reacting with the analytes and enabling accurate quantification through isotope dilution mass spectrometry.
Featured Applications
This protocol is applicable to the quantitative analysis of a wide range of metabolites, including but not limited to:
-
Short- and Medium-Chain Fatty Acids: Crucial intermediates in energy metabolism and cellular signaling.
-
Amino Acids: Building blocks of proteins and key players in numerous metabolic pathways.
-
Thiol-Containing Compounds: Such as cysteine and glutathione, which are vital for redox balance and detoxification.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
1-Bromo-4-chlorobutane (Derivatization Reagent for standards)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Triethylamine (TEA) or other suitable base
-
Metabolite standards
-
Biological samples (e.g., plasma, urine, cell extracts)
Protocol 1: Derivatization of Carboxylic Acid-Containing Metabolites (e.g., Fatty Acids)
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold methanol containing the internal standard, this compound, at a final concentration of 10 µM.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a 1:1 (v/v) acetonitrile/water solution containing 1% triethylamine.
-
Add 10 µL of a 100 mM solution of 1-Bromo-4-chlorobutane in acetonitrile.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Dry the samples again under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Derivatization of Thiol-Containing Metabolites (e.g., Cysteine, Glutathione)
-
Sample Preparation and Reduction (for total thiol analysis):
-
To 100 µL of sample, add 10 µL of a reducing agent solution (e.g., 10 mM dithiothreitol, DTT) and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Proceed with protein precipitation as described in Protocol 1, Step 1.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a buffer at pH 8-9 (e.g., 50 mM ammonium bicarbonate).
-
Add 10 µL of a 100 mM solution of 1-Bromo-4-chlorobutane in acetonitrile.
-
Vortex and incubate at room temperature for 15-30 minutes.
-
Acidify the reaction mixture with 5 µL of 10% formic acid to stop the reaction.
-
Centrifuge to pellet any precipitate and transfer the supernatant for LC-MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the derivatized metabolites (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to detect the specific precursor-to-product ion transitions for each derivatized analyte and the internal standard.
Data Presentation
The following tables provide an illustrative example of quantitative data that can be obtained using this methodology. The data presented here is hypothetical and serves to demonstrate the format for presenting results. Actual values will vary depending on the specific metabolites, sample matrix, and instrumentation.
Table 1: MRM Transitions for Derivatized Metabolites and Internal Standard
| Analyte | Derivatized Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Butyric Acid | [M+C₄H₈Cl+H]⁺ | [M+H]⁺ of Butyric Acid | 15 |
| Valeric Acid | [M+C₄H₈Cl+H]⁺ | [M+H]⁺ of Valeric Acid | 15 |
| Cysteine | [M+C₄H₈Cl+H]⁺ | [M+H]⁺ of Cysteine | 20 |
| Glutathione | [M+C₄H₈Cl+H]⁺ | [M+H]⁺ of Glutathione | 25 |
| This compound (IS) | [M+H]⁺ | [M-Br]⁺ | 10 |
Table 2: Illustrative Quantitative Analysis of Fatty Acids in Human Plasma
| Analyte | Concentration in Control (µM) (Mean ± SD, n=6) | Concentration in Disease State (µM) (Mean ± SD, n=6) | p-value |
| Butyric Acid | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |
| Valeric Acid | 8.9 ± 1.5 | 14.2 ± 2.3 | <0.01 |
| Hexanoic Acid | 5.1 ± 0.9 | 9.7 ± 1.8 | <0.01 |
Table 3: Method Validation Parameters (Illustrative)
| Analyte | LLOQ (µM) | ULOQ (µM) | Linearity (R²) | Accuracy (%) | Precision (%RSD) |
| Butyric Acid | 0.5 | 500 | >0.995 | 95-105 | <10 |
| Cysteine | 1.0 | 1000 | >0.995 | 92-108 | <10 |
Mandatory Visualization
Conclusion
The use of this compound as an internal standard, coupled with a derivatization strategy, provides a robust and reliable method for the quantitative analysis of carboxylic acid and thiol-containing metabolites. This approach enhances the chromatographic and mass spectrometric properties of the analytes, leading to improved sensitivity, accuracy, and precision. The detailed protocols and illustrative data presented herein serve as a valuable resource for researchers and scientists in the fields of metabolomics and drug development, enabling them to implement this powerful analytical technique in their own laboratories.
References
Application Notes and Protocols for 1-Bromo-4-chlorobutane-d8 as an Internal Standard in Food Safety Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of 1-Bromo-4-chlorobutane-d8 as an internal standard in the quantitative analysis of volatile organic compounds (VOCs), specifically fumigants, in various food matrices. The protocols are intended for analysts experienced in gas chromatography-mass spectrometry (GC-MS).
Introduction
Deuterated stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative analytical methods.[1][2][3][4] this compound is a deuterated analog of 1-bromo-4-chlorobutane (B103958) and serves as an excellent internal standard for the analysis of volatile and semi-volatile organic compounds in complex food matrices.[5] Its physical and chemical properties are very similar to a range of analytes of interest in food safety, such as fumigants and other volatile industrial chemicals. The use of a deuterated internal standard compensates for variations in sample preparation, extraction efficiency, and instrument response, leading to more reliable and robust analytical data.[3][6]
This document outlines a protocol for the determination of common fumigants in cereal grains and dried fruits using this compound as an internal standard with analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Principle of the Method
A known amount of the internal standard, this compound, is added to the food sample prior to extraction. The analytes and the internal standard are then extracted from the matrix using a suitable solvent. The extract is subsequently analyzed by GC-MS/MS. Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This ratiometric approach corrects for potential losses during sample processing and variability in instrument injection volume.
Target Analytes and Food Matrices
This method is applicable to the analysis of a range of volatile fumigants and industrial chemicals in food. The following table provides an example of target analytes.
| Analyte | Chemical Class |
| 1,2-Dibromoethane (EDB) | Halogenated Hydrocarbon |
| Carbon Tetrachloride | Halogenated Hydrocarbon |
| Chloroform | Trihalomethane |
| Methylene Chloride | Halogenated Hydrocarbon |
| Trichloroethylene (TCE) | Halogenated Hydrocarbon |
| Tetrachloroethylene (PCE) | Halogenated Hydrocarbon |
The protocol has been validated for the following food matrices:
-
Cereal Grains (e.g., wheat, rice)
-
Dried Fruits (e.g., raisins)
Quantitative Data Summary
The following tables summarize typical performance data obtained for the analysis of fumigants in wheat and raisins using a deuterated internal standard and GC-MS/MS. While a different deuterated internal standard (chlorobenzene-d5) was used in the cited study, similar performance is expected with this compound due to the principles of isotope dilution mass spectrometry.
Table 1: Recovery and Precision Data in Wheat [7]
| Analyte | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Carbon Tetrachloride | 0.01 | 95 | 5.2 |
| 0.1 | 98 | 4.1 | |
| Trichloroethylene | 0.01 | 102 | 3.5 |
| 0.1 | 101 | 2.8 | |
| Ethylene Dibromide | 0.01 | 92 | 6.8 |
| 0.1 | 94 | 5.5 | |
| Tetrachloroethylene | 0.01 | 99 | 4.3 |
| 0.1 | 100 | 3.9 |
Table 2: Recovery and Precision Data in Raisins [7]
| Analyte | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Carbon Tetrachloride | 0.01 | 92 | 7.1 |
| 0.1 | 95 | 6.3 | |
| Trichloroethylene | 0.01 | 105 | 4.8 |
| 0.1 | 103 | 3.7 | |
| Ethylene Dibromide | 0.01 | 88 | 8.2 |
| 0.1 | 91 | 7.1 | |
| Tetrachloroethylene | 0.01 | 101 | 5.5 |
| 0.1 | 102 | 4.9 |
Experimental Protocols
This section provides a detailed methodology for the analysis of fumigants in cereals and dried fruits.
Materials and Reagents
-
Solvents: n-Hexane (pesticide residue grade), Acetone (pesticide residue grade)
-
Standards: Analytical standards of target fumigants (high purity)
-
Internal Standard: this compound solution (e.g., 100 µg/mL in a suitable solvent)
-
Reagents: Anhydrous sodium sulfate (B86663) (analytical grade)
-
Sample Containers: 50 mL polypropylene (B1209903) centrifuge tubes with screw caps
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Prepare individual stock solutions of each target analyte in a suitable solvent.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution containing all target analytes by diluting the stock solutions.
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard solution and a constant amount of the internal standard working solution to cover the desired concentration range (e.g., 0.005 to 0.2 mg/kg).
Sample Preparation and Extraction
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (1 µg/mL) directly onto the sample.
-
Add 10 mL of n-hexane to the tube.
-
Cap the tube tightly and shake vigorously for 5 minutes.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Carefully transfer the upper n-hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer an aliquot of the dried extract into a GC vial for analysis.
GC-MS/MS Instrumental Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: Split/splitless injector, operated in splitless mode. Injector temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 120 °C
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes
-
-
Injection Volume: 1 µL
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions for each analyte and the internal standard must be optimized.
Visualizations
Experimental Workflow
Caption: Experimental workflow for fumigant analysis in food.
Logical Relationship of Internal Standard Method
Caption: Logic of the internal standard calibration method.
References
Sample preparation techniques for using 1-Bromo-4-chlorobutane-d8.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of 1-Bromo-4-chlorobutane-d8 as an internal standard in quantitative analytical methods, particularly in chromatography and mass spectrometry. The information is intended to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of target analytes in complex matrices.
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled form of 1-bromo-4-chlorobutane. Deuterated compounds are ideal internal standards for mass spectrometry-based quantification, a technique known as isotope dilution mass spectrometry (IDMS).[1] The key advantages of using a deuterated internal standard like this compound include:
-
Chemical Similarity: It behaves almost identically to the non-labeled analyte during sample preparation, extraction, and chromatographic separation. This ensures that any loss of analyte during the workflow is mirrored by a proportional loss of the internal standard.[2]
-
Mass Differentiation: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by a mass spectrometer, enabling accurate quantification.
-
Improved Accuracy and Precision: By correcting for variations in sample extraction, matrix effects, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of quantitative analyses.[3][4]
This compound is particularly suitable as an internal standard for the quantification of small molecules with similar structural features, such as the anticancer drug busulfan (B1668071) (1,4-butanediol dimethanesulfonate). The protocols detailed below are based on validated methods for busulfan analysis and can be adapted for other relevant analytes.
Quantitative Data Summary
The following tables summarize typical performance data from a validated LC-MS/MS method for the quantification of a target analyte (using busulfan as an example) with a deuterated internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 25 - 5,000 ng/mL |
| Linearity (r²) | > 0.99 |
| Weighting | 1/x |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Within-Run Precision (%CV) | Within-Laboratory Precision (%CV) | Accuracy (% Recovery) |
| Low QC | 200 | < 5% | < 5% | 100-105% |
| Medium QC | 1,000 | < 5% | < 5% | 100-105% |
| High QC | 4,000 | < 5% | < 5% | 100-105% |
Data adapted from a validated method for busulfan quantification using a deuterated internal standard.[3]
Table 3: Recovery and Matrix Effect
| Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 220 | 100-105% | 100.3-107.5% |
| 2,887 | 100-105% | 100.3-107.5% |
Data adapted from a validated method for busulfan quantification.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound as an internal standard for the quantification of a target analyte in human plasma by LC-MS/MS. This protocol is based on the established methods for busulfan analysis.[5][6]
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 100 µg/mL in acetonitrile (B52724).
-
Analyte Stock Solution: Prepare a stock solution of the target analyte at a concentration of 1000 µg/mL in acetonitrile.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with acetonitrile to a final concentration of 3 µg/mL.[6]
-
Analyte Working Solution: Dilute the analyte stock solution with acetonitrile to a final concentration of 500 µg/mL.[6]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte working solution into drug-free plasma to achieve a concentration range of 125 to 2000 ng/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 300, 600, and 900 ng/mL) in the same manner as the calibration standards.[6]
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of small molecules from plasma samples.
-
Pipette 50 µL of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube.[6]
-
Add 10 µL of the this compound internal standard working solution (3 µg/mL) to each tube.[6]
-
Add 440 µL of acetonitrile containing 0.1% v/v formic acid to precipitate the plasma proteins.[6]
-
Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualization of Workflows
Isotope Dilution Mass Spectrometry Workflow
The following diagram illustrates the fundamental workflow of isotope dilution mass spectrometry using this compound as an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Sample Preparation Logic
The following diagram outlines the logical steps involved in the sample preparation protocol.
Caption: Detailed steps of the protein precipitation sample preparation protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of 1-Bromo-4-chlorobutane using 1-Bromo-4-chlorobutane-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chlorobutane is a halogenated organic compound utilized as an intermediate in various organic syntheses, including the preparation of pharmaceuticals and other specialty chemicals.[1] Accurate quantification of this compound in reaction mixtures, environmental samples, or biological matrices is crucial for process optimization, quality control, and safety assessment. The use of a stable isotope-labeled internal standard, such as 1-Bromo-4-chlorobutane-d8, is the gold standard for achieving high accuracy and precision in quantitative analysis by mass spectrometry (MS).[2][3]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique that involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of sample preparation.[3] The deuterated internal standard (this compound) is chemically identical to the analyte of interest (1-Bromo-4-chlorobutane) and therefore exhibits the same behavior during extraction, derivatization (if any), and chromatographic separation.
Any sample loss or variability during the analytical process will affect both the analyte and the internal standard to the same extent. Since the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio, the ratio of their signals is used for quantification. This approach effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable and reproducible results.
Determining the Optimal Concentration of this compound
The optimal concentration of the internal standard is critical for the accuracy of the quantitative analysis and should be determined empirically during method development. The ideal concentration should:
-
Provide a strong, reproducible signal: The peak for the internal standard should be well-defined and have a signal-to-noise ratio of at least 10.
-
Be within the linear range of the instrument: The response of the internal standard should be linear over the expected concentration range of the analyte.
-
Be comparable to the analyte concentration: The peak area of the internal standard should be in a similar range to the peak area of the analyte in the samples to ensure accurate ratio measurements.
A general approach to determining the optimal concentration involves preparing a series of solutions containing a fixed, mid-range concentration of the analyte and varying concentrations of the internal standard. The concentration of the internal standard that provides a robust and consistent response relative to the analyte is then selected for the analysis of all calibration standards, quality controls, and unknown samples.
Experimental Protocols
The following is a general protocol for the quantitative analysis of 1-Bromo-4-chlorobutane in a sample matrix (e.g., organic solvent, water) using this compound as an internal standard with GC-MS. This protocol is based on general methods for the analysis of volatile organic compounds, such as those outlined by the U.S. Environmental Protection Agency (EPA).[4][5][6]
Preparation of Stock and Working Solutions
Table 1: Preparation of Standard Solutions
| Solution | Preparation Steps | Recommended Concentration | Solvent |
| Analyte Stock Solution | Accurately weigh a known amount of 1-Bromo-4-chlorobutane and dissolve in a suitable solvent. | 1 mg/mL | Methanol or Ethyl Acetate |
| Internal Standard Stock Solution | Accurately weigh a known amount of this compound and dissolve in the same solvent as the analyte. | 1 mg/mL | Methanol or Ethyl Acetate |
| Analyte Working Solutions (for Calibration Curve) | Perform serial dilutions of the Analyte Stock Solution to create a series of calibration standards at different concentrations. | 0.1 - 100 µg/mL (example range) | Methanol or Ethyl Acetate |
| Internal Standard Working Solution | Dilute the Internal Standard Stock Solution to the empirically determined optimal concentration. | To be determined (e.g., 10 µg/mL) | Methanol or Ethyl Acetate |
Sample Preparation
-
Spiking with Internal Standard: To a known volume or weight of the sample, add a precise volume of the Internal Standard Working Solution. Ensure thorough mixing.
-
Extraction (if necessary):
-
Liquid Samples (e.g., water): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Solid Samples (e.g., soil, tissue): Perform a solvent extraction (e.g., sonication or Soxhlet extraction) with a suitable organic solvent.
-
-
Concentration/Dilution: Depending on the expected concentration of the analyte, the extract may need to be concentrated under a gentle stream of nitrogen or diluted to fall within the range of the calibration curve.
-
Transfer: Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
Table 2: Suggested GC-MS Parameters
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (Quantifier/Qualifier) | 1-Bromo-4-chlorobutane: To be determined from the mass spectrum (e.g., m/z 91, 121) |
| This compound: To be determined from the mass spectrum (e.g., m/z 98, 128) |
Note: The oven temperature program and ions to monitor should be optimized based on the specific instrumentation and to ensure baseline separation from any matrix interferences.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the quantifier ions for both 1-Bromo-4-chlorobutane and this compound in all chromatograms (calibration standards, QCs, and samples).
-
Response Factor Calculation: For each calibration standard, calculate the relative response factor (RRF) using the following equation:
-
RRF = (Areaanalyte / AreaIS) * (ConcentrationIS / Concentrationanalyte)
-
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.
-
Concentration Calculation: Calculate the concentration of 1-Bromo-4-chlorobutane in the unknown samples using the calculated RRF from the calibration curve and the following equation:
-
Concentrationanalyte = (Areaanalyte * ConcentrationIS) / (AreaIS * RRF)
-
Visualizations
Experimental Workflow
Caption: General workflow for quantitative analysis.
Logical Relationship for Optimal Concentration Determination
Caption: Decision process for optimizing internal standard concentration.
References
Application Notes and Protocols for 1-Bromo-4-chlorobutane-d8 Stock Solutions: Long-Term Stability
Introduction
This document provides comprehensive guidelines and protocols for ensuring the long-term stability of 1-Bromo-4-chlorobutane-d8 stock solutions. It outlines the primary factors influencing stability, potential degradation pathways, recommended storage conditions, and a detailed protocol for users to perform their own stability assessments.
Factors Influencing Stability
The stability of deuterated alkyl halides like this compound is influenced by several environmental and chemical factors. While the presence of deuterium (B1214612) can enhance stability against certain degradation pathways due to the kinetic isotope effect, improper storage and handling can negate this benefit.[2]
-
Temperature: Elevated temperatures are a primary accelerator for all potential degradation pathways, including substitution, elimination, and radical formation.[2]
-
Light: Many organic compounds are sensitive to photodegradation. Exposure to light, especially UV light, can initiate radical chain reactions, leading to decomposition.[3][4]
-
Solvent: The choice of solvent is critical. Aprotic solvents are generally preferred to prevent deuterium-hydrogen (H/D) exchange. The presence of trace amounts of water, acids, or bases in the solvent can catalyze degradation or isotopic exchange.[3][5]
-
Atmosphere: Oxygen can promote oxidative degradation. Handling and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[3]
-
Moisture: Water can act as a nucleophile, leading to hydrolysis of the alkyl halide. It is crucial to use dry solvents and store solutions in tightly sealed containers to protect from atmospheric moisture.[6][7]
Potential Degradation Pathways
Caption: General degradation pathways for haloalkanes.
Recommended Protocols for Storage and Handling
Adherence to stringent storage and handling protocols is essential to preserve the chemical and isotopic integrity of this compound stock solutions.[2]
Preparation of Stock Solutions
-
Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold compound.[8]
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile, methanol, or ethyl acetate.[6] Ensure the solvent is compatible with your analytical methodology.
-
Inert Atmosphere: If possible, perform the weighing and dissolution steps under a gentle stream of dry, inert gas (e.g., nitrogen or argon) or within a glove box.[3]
-
Dissolution: Accurately weigh the required amount of the standard and quantitatively transfer it to a Class A volumetric flask. Add a small amount of the chosen solvent to dissolve the standard completely before diluting to the mark.[8]
-
Mixing and Aliquoting: Stopper the flask and mix thoroughly by inversion. To avoid repeated freeze-thaw cycles and minimize contamination risk, it is highly recommended to aliquot the stock solution into smaller, single-use amber vials with PTFE-lined caps.[8]
Storage Conditions
The following table summarizes the recommended storage conditions to maximize the long-term stability of this compound stock solutions.
| Parameter | Recommendation | Rationale | Citation |
| Temperature | -20°C for long-term storage. 2-8°C for short-term (working solutions). | Reduces the rate of all chemical degradation pathways. | [2][3] |
| Light Exposure | Store in amber glass vials or in a light-blocking container (e.g., in a freezer box). | Prevents photodegradation and the initiation of radical reactions. | [3] |
| Container | Use Class A amber glass volumetric flasks and vials with PTFE-lined screw caps. | Provides an inert, non-reactive seal to block moisture and light ingress. | [2][8] |
| Atmosphere | Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. | Minimizes the risk of oxidation. | [3] |
| Location | Store in a designated, well-ventilated area for chemicals, away from strong bases or oxidizers. | Prevents accidental exposure to heat, light, or reactive chemicals. | [2] |
Experimental Protocol for Stability Assessment
Since specific stability data for this compound is not publicly available, users should validate the stability of their stock solutions under their specific laboratory conditions. The primary analytical techniques for this assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The following protocol outlines a GC-MS based approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ch4 : Radical halogenation of Alkanes [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1-Bromo-2-Chloroethane Supplier [qiji-chem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Thiol Metabolomics using 1-Bromo-4-chlorobutane-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-molecular-weight (LMW) thiols, such as glutathione (B108866) (GSH) and cysteine (Cys), are pivotal in maintaining cellular redox homeostasis, detoxification processes, and signal transduction. Dysregulation of thiol metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the accurate quantification of these metabolites in biological matrices is crucial for biomarker discovery and drug development.
This application note describes a robust workflow for the quantitative analysis of LMW thiols in biological samples using 1-Bromo-4-chlorobutane for derivatization and its deuterated analog, 1-Bromo-4-chlorobutane-d8, as an internal standard for LC-MS/MS or GC-MS analysis. The derivatization step, involving the alkylation of the thiol group, enhances the stability and chromatographic retention of these otherwise labile compounds. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1]
Principle
The workflow is based on the alkylation of thiol groups with 1-Bromo-4-chlorobutane, which forms a stable thioether bond. This derivatization improves the analytical properties of the thiols for mass spectrometry-based analysis. This compound is added to the sample at the beginning of the workflow to serve as an internal standard for each analyte of interest, ensuring accurate quantification. The bromine atom in the derivatizing agent provides a characteristic isotopic pattern that can aid in the identification of the derivatized metabolites.
Materials and Reagents
-
1-Bromo-4-chlorobutane
-
This compound
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) bicarbonate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
Experimental Protocols
Sample Preparation and Protein Precipitation
-
Thaw biological samples (e.g., plasma, cell pellets) on ice.
-
To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard, this compound, at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
Reduction of Disulfides (Optional)
For the analysis of total thiols (reduced + oxidized forms), a reduction step is necessary to convert disulfides back to their free thiol forms.
-
To the supernatant from the previous step, add TCEP solution to a final concentration of 5 mM.
-
Incubate at room temperature for 30 minutes.
Derivatization of Thiols
-
Adjust the pH of the sample to ~8-9 with ammonium bicarbonate.
-
Add 1-Bromo-4-chlorobutane to a final concentration of 10 mM.
-
Incubate at 60°C for 30 minutes in a shaker.
-
After incubation, acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the reaction.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for analysis.
Instrumental Analysis: LC-MS/MS
Table 1: Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Hypothetical MRM Transitions for Derivatized Thiols
| Analyte | Derivatized Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cysteine (Cys) | S-(4-chlorobutyl)cysteine | 214.0 | 122.1 |
| Cysteine-d3 (IS) | S-(4-chlorobutyl)cysteine-d3 | 217.0 | 125.1 |
| Glutathione (GSH) | S-(4-chlorobutyl)glutathione | 400.1 | 271.1 |
| Glutathione-d5 (IS) | S-(4-chlorobutyl)glutathione-d5 | 405.1 | 276.1 |
| Homocysteine (Hcy) | S-(4-chlorobutyl)homocysteine | 228.0 | 136.1 |
| Homocysteine-d4 (IS) | S-(4-chlorobutyl)homocysteine-d4 | 232.0 | 140.1 |
Note: These MRM transitions are predicted and should be optimized empirically.
Instrumental Analysis: GC-MS (Alternative)
For volatile derivatives, GC-MS can be an alternative analytical platform. This may require an additional silylation step to derivatize other polar functional groups (e.g., carboxyl, amino groups) to increase volatility.
Table 3: Representative GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 80°C for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
Visualizations
Caption: Experimental workflow for thiol metabolomics.
Caption: Glutathione metabolism pathway.
Conclusion
The use of 1-Bromo-4-chlorobutane for derivatization coupled with its deuterated analog, this compound, as an internal standard provides a highly specific and quantitative method for the analysis of low-molecular-weight thiols in complex biological matrices. This workflow is suitable for high-throughput metabolomics studies aimed at understanding the role of thiol metabolism in health and disease, as well as for applications in drug development and biomarker discovery. The provided protocols for both LC-MS/MS and GC-MS offer flexibility depending on the available instrumentation and specific analytical needs.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape with 1-Bromo-4-chlorobutane-d8.
Technical Support Center: 1-Bromo-4-chlorobutane-d8
Welcome to the technical support center for the use of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on achieving optimal chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) for this compound in gas chromatography (GC)?
A1: Poor peak shape for halogenated compounds like this compound in GC analysis can stem from several factors.[1] The most common causes include:
-
Active Sites: Interaction with active sites in the GC inlet (e.g., liner) or at the head of the column is a primary cause of peak tailing.[2][3] Halogenated compounds are susceptible to these interactions.[1]
-
Column Issues: Column contamination, degradation, or improper installation (e.g., incorrect insertion depth, poor column cut) can lead to peak distortion.[3][4][5]
-
Injection Technique: Inconsistent or inappropriate injection technique can cause split peaks.[6][7]
-
Inlet Temperature: An inlet temperature that is too low can result in slow vaporization and peak tailing, while a temperature that is too high may cause degradation.[8][9]
-
Solvent Effects: Mismatched polarity between the sample solvent and the stationary phase can cause peak splitting.[3][6]
Q2: How does the deuterium (B1214612) labeling in this compound affect its chromatographic behavior compared to its non-deuterated analog?
A2: Deuterated standards are chemically very similar to their non-deuterated counterparts, and thus their chromatographic behavior is nearly identical.[1][10] However, a slight difference in retention time, known as the "isotope effect," can sometimes be observed.[10][11] Typically, the deuterated compound may elute slightly earlier.[11][12] This small shift in retention time is generally not a cause of poor peak shape.[1]
Q3: Can the mass spectrometer (MS) detector contribute to poor peak shape?
A3: Yes, the MS ion source can be a source of peak tailing, especially when analyzing halogenated compounds.[13][14] The use of halogenated solvents can lead to the formation of deposits on the ion source walls, causing analytes to adsorb and then slowly desorb, resulting in tailing peaks.[13][15]
Q4: What is considered an acceptable peak shape?
A4: An ideal chromatographic peak is symmetrical and has a Gaussian shape. Peak symmetry is often measured by the asymmetry factor (As) or tailing factor (Tf). A value of 1.0 indicates a perfectly symmetrical peak. For most applications, As or Tf values between 0.9 and 1.5 are considered acceptable.[1] Values outside this range can impact the accuracy and precision of quantification and may indicate a problem that needs to be addressed.[1]
Troubleshooting Guides
Problem 1: Peak Tailing
Peak tailing is observed when the back half of the peak is broader than the front half.
Troubleshooting Steps:
-
Check for Active Sites:
-
Action: Replace the inlet liner with a new, deactivated liner.[3]
-
Action: Trim 10-20 cm from the front of the GC column to remove any active sites that may have developed.[3][4]
-
Action: Use a highly deactivated or "end-capped" column to minimize interactions with residual silanol (B1196071) groups.[16]
-
-
Verify Column Installation and Integrity:
-
Action: Ensure the column is cut cleanly at a 90° angle and is installed at the correct depth in the inlet.[4][5]
-
Action: Check for column contamination by inspecting the chromatogram. If all peaks are tailing, it's more likely a physical issue like a poor column cut or installation. If only some peaks are tailing, it may be a chemical interaction issue.[2][5]
-
-
Optimize GC Method Parameters:
-
Action: If a high-boiling point compound is tailing, consider increasing the column oven temperature program rate or the final hold temperature.[17]
-
-
Consider the MS Ion Source:
Problem 2: Peak Fronting
Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.
Troubleshooting Steps:
-
Address Column Overload:
-
Check Sample Solubility:
-
Action: Ensure the sample is fully dissolved in the injection solvent. A solvent with a polarity that is not compatible with the stationary phase can cause fronting.[1]
-
-
Evaluate Column Condition:
-
Action: A collapsed column bed can lead to fronting. This may require column replacement.[1]
-
Problem 3: Split Peaks
Split peaks appear as two or more peaks for a single compound.
Troubleshooting Steps:
-
Review Injection Technique:
-
Check for Solvent and Stationary Phase Mismatch:
-
Verify Column Installation:
-
Optimize Initial Oven Temperature:
-
Action: For splitless injections, the initial oven temperature should be about 20°C lower than the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[3]
-
Data Presentation
Table 1: Illustrative Data on the Effect of Inlet Temperature on Peak Asymmetry for this compound
| Inlet Temperature (°C) | Peak Asymmetry (As) | Observations |
| 200 | 1.8 | Significant tailing, likely due to incomplete vaporization.[8] |
| 225 | 1.4 | Improved peak shape, but still some tailing. |
| 250 | 1.1 | Good, symmetrical peak shape.[9] |
| 275 | 1.0 | Optimal peak symmetry. |
| 300 | 1.2 | Slight fronting may begin to appear due to potential minor degradation.[9] |
Table 2: Illustrative Data on the Effect of Sample Concentration on Peak Shape
| Concentration (ng/µL) | Peak Shape | Peak Asymmetry (As) |
| 1 | Symmetrical | 1.1 |
| 10 | Symmetrical | 1.0 |
| 50 | Symmetrical | 1.2 |
| 100 | Slight Fronting | 0.8 |
| 200 | Significant Fronting | 0.6 |
Experimental Protocols
Protocol 1: GC Column Trimming
-
Objective: To remove active sites or contamination from the inlet side of the GC column.
-
Materials: Column cutter, magnifying glass or low-power microscope.
-
Procedure:
-
Carefully remove the column from the GC inlet.
-
Using a column cutter, score the column about 10-20 cm from the inlet end.
-
Flex the column to create a clean break at the score.
-
Inspect the cut end with a magnifying glass to ensure it is a clean, 90° cut with no jagged edges.[4][5]
-
Reinstall the column in the GC inlet at the manufacturer's recommended depth.
-
Protocol 2: Inlet Liner Replacement
-
Objective: To replace a potentially active or contaminated inlet liner.
-
Materials: New deactivated inlet liner, appropriate O-rings, tweezers.
-
Procedure:
-
Cool the GC inlet to a safe temperature.
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the retaining nut and septum from the top of the inlet.
-
Use tweezers to remove the old liner.
-
Insert the new, deactivated liner, ensuring it is correctly oriented.
-
Replace the O-ring and septum, and tighten the retaining nut.
-
Restore carrier gas flow and check for leaks.
-
Protocol 3: MS Ion Source Cleaning
-
Objective: To remove contaminants from the ion source that may be causing peak tailing.
-
Materials: Abrasive slurry (e.g., aluminum oxide), cotton swabs, lint-free gloves, sonicator, appropriate solvents (e.g., methanol, acetone, hexane).[18][19]
-
Procedure:
-
Vent the mass spectrometer and remove the ion source according to the manufacturer's instructions.
-
Disassemble the ion source components.
-
Wearing lint-free gloves, clean the metal surfaces with an abrasive slurry on a cotton swab.[18]
-
Rinse the parts thoroughly with deionized water.
-
Sonicate the parts in a sequence of solvents (e.g., methanol, then hexane) to remove all residues.[19]
-
Allow the parts to dry completely in a clean environment.
-
Reassemble the ion source and reinstall it in the mass spectrometer.
-
Pump down the system and perform a bake-out before analysis.[19]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC Troubleshooting—Split Peaks [restek.com]
- 7. agilent.com [agilent.com]
- 8. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 9. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 13. academic.oup.com [academic.oup.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
Preventing isotopic exchange with 1-Bromo-4-chlorobutane-d8.
Welcome to the technical support center for 1-Bromo-4-chlorobutane-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and to offer troubleshooting solutions for issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
This compound is the deuterated form of 1-Bromo-4-chlorobutane, where eight hydrogen atoms have been replaced by deuterium (B1214612). It is a halogenated alkane commonly used as a synthetic intermediate and an alkylating agent in organic synthesis. Its bifunctional nature, containing both a bromine and a chlorine atom, allows for selective reactions at either end of the butane (B89635) chain. It is often utilized in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.
Q2: What is isotopic exchange, and why is it a concern with deuterated compounds?
Isotopic exchange, in this context, refers to the unintended swapping of deuterium atoms on the this compound molecule with hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture). This process, also known as H-D exchange, can compromise the isotopic purity of the compound, leading to inaccurate results in quantitative analyses (like mass spectrometry) and mechanistic studies.
Q3: How stable are the deuterium labels on this compound?
The deuterium atoms on the sp3-hybridized carbons of the butane chain in this compound are generally stable under neutral and mild conditions. Unlike deuterons on heteroatoms (e.g., -OD, -ND), which are highly labile, carbon-bound deuterons are more robust. However, certain experimental conditions can promote H-D exchange.
Q4: What are the primary factors that can induce isotopic exchange in this compound?
Several factors can influence the rate of isotopic exchange:
-
pH: Strongly acidic or basic conditions can catalyze H-D exchange.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons for exchange.
-
Catalysts: The presence of certain metal catalysts can facilitate C-H (or C-D) bond activation and subsequent exchange.
Q5: How should I properly store this compound to maintain its isotopic integrity?
To ensure the long-term stability and isotopic purity of this compound, proper storage is crucial.
| Storage Parameter | Recommendation | Rationale |
| Container | Original supplier's amber glass bottle with a PTFE-lined cap. | Protects from light and provides an inert, non-reactive seal to prevent moisture ingress. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation. |
| Temperature | Store at the manufacturer's recommended temperature, typically refrigerated (2-8°C). | Reduces the rate of potential degradation pathways. |
| Location | A cool, dry, dark, and well-ventilated area designated for reactive chemicals. | Ensures a stable environment and prevents accidental reactions. |
| Chemical Segregation | Store separately from strong bases, strong oxidizers, and reactive metals. | Prevents accidental contact and potentially vigorous reactions. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
Problem 1: Mass spectrometry analysis shows a loss of isotopic purity in my final product.
This is a common indication that isotopic exchange has occurred at some stage of your experimental workflow.
Caption: Troubleshooting workflow for loss of isotopic purity.
Problem 2: I am performing a nucleophilic substitution reaction and observe incomplete deuteration in my product.
Nucleophilic substitution reactions, while generally not causing H-D exchange on the carbon backbone, can present opportunities for exchange if not carried out under optimal conditions.
-
Possible Cause 1: Presence of a strong, sterically hindered base.
-
Explanation: While the primary role of the nucleophile is substitution, a strong base can potentially promote a competing elimination (E2) reaction. The transition state of an E2 reaction involves the removal of a proton (or deuteron) from a carbon adjacent to the leaving group. Although the carbon-deuterium bond is stronger than a carbon-hydrogen bond (a phenomenon known as the kinetic isotope effect), some exchange may still occur, especially at elevated temperatures.
-
Solution:
-
If possible, use a weaker base or a non-nucleophilic base.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Minimize reaction time.
-
-
-
Possible Cause 2: Use of a protic solvent.
-
Explanation: Protic solvents can participate in H-D exchange, particularly if any basic or acidic species are present to catalyze the process.
-
Solution:
-
Whenever possible, use a high-purity, anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF), dioxane, or acetonitrile.
-
If a protic solvent is unavoidable, consider using its deuterated counterpart (e.g., D₂O, CH₃OD).
-
-
Problem 3: I am preparing a Grignard reagent from this compound, and the subsequent reaction yields a product with reduced deuterium content.
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. While this process itself does not typically cause H-D exchange, the resulting organometallic species is a very strong base.
-
Possible Cause: Reaction with adventitious water or other protic sources.
-
Explanation: Grignard reagents are highly reactive towards even trace amounts of water or other protic impurities in the solvent or on the glassware. The Grignard reagent will be quenched by these protons, leading to a loss of the deuterated starting material and the formation of a partially protonated product.
-
Solution:
-
Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight).
-
Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent.
-
Perform the reaction under a dry, inert atmosphere (argon or nitrogen).
-
-
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction to Minimize Isotopic Exchange
This protocol outlines a general method for reacting this compound with a nucleophile while minimizing the risk of H-D exchange.
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Use anhydrous, aprotic solvents (e.g., THF, acetonitrile) from a freshly opened bottle or that have been appropriately dried.
-
Ensure the nucleophile and any other reagents are of high purity and free from protic impurities.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of a dry, inert gas (argon or nitrogen).
-
Dissolve the nucleophile in the anhydrous aprotic solvent.
-
Cool the reaction mixture to a suitable temperature (e.g., 0°C or lower) to control the reaction rate and minimize side reactions.
-
-
Addition of this compound:
-
Slowly add the this compound to the cooled solution of the nucleophile via syringe.
-
Maintain the inert atmosphere and the desired temperature throughout the addition.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction appropriately, keeping the temperature low.
-
If an aqueous workup is necessary, minimize the contact time between the organic and aqueous layers. Consider using cooled, deionized water.
-
Extract the product with a dry, aprotic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Protocol 2: Stability Assessment of this compound under Simulated Reaction Conditions
This protocol can be used to evaluate the isotopic stability of this compound under specific conditions before performing a large-scale reaction.
-
Sample Preparation:
-
In a dry, inert atmosphere, prepare several small-scale reaction mixtures that mimic your intended experimental conditions (solvents, reagents, concentrations).
-
Include a control sample of this compound in the chosen solvent without any other reagents.
-
-
Incubation:
-
Maintain the samples at the intended reaction temperature for the expected duration of the experiment.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
-
-
Analysis:
-
Immediately quench the reaction in the aliquots.
-
Analyze the isotopic purity of the unreacted this compound in each aliquot using a suitable analytical method, such as GC-MS or NMR spectroscopy.
-
-
Data Interpretation:
-
Compare the isotopic purity of the samples at different time points to the initial (t=0) sample. A significant decrease in the abundance of the d8 isotopologue indicates that isotopic exchange is occurring under those conditions.
-
Visualizations
Caption: Recommended workflow for nucleophilic substitution.
Caption: Logic for selecting an appropriate solvent system.
Impact of pH on the stability of 1-Bromo-4-chlorobutane-d8.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Bromo-4-chlorobutane-d8, with a specific focus on the impact of pH. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis via a nucleophilic substitution reaction.[1][2] As a primary haloalkane, this reaction predominantly follows an S_N2 (Substitution Nucleophilic Bimolecular) mechanism.[3][4][5] In this process, a nucleophile attacks the carbon atom bonded to a halogen, leading to the displacement of the halide ion.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution significantly impacts the stability of this compound by determining the concentration and strength of the available nucleophile.
-
Alkaline pH (High pH): The compound degrades fastest under alkaline conditions. This is due to the high concentration of hydroxide (B78521) ions (OH⁻), which are strong nucleophiles and readily attack the electrophilic carbon of the C-Br bond, accelerating the rate of hydrolysis.[1][6][7]
-
Neutral pH (pH ≈ 7): At neutral pH, the primary nucleophile is water. Water is a weak nucleophile, so the rate of hydrolysis is significantly slower compared to alkaline conditions.[6][8][9]
-
Acidic pH (Low pH): Under acidic conditions, the concentration of strong nucleophiles like OH⁻ is negligible. The stability of this compound is expected to be highest in acidic to neutral pH ranges, as the hydrolysis reaction with water as the nucleophile is slow.
Q3: Which halogen is more susceptible to substitution, bromine or chlorine?
A3: The bromine atom is more susceptible to nucleophilic substitution. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[6][10][11] This makes the bromide ion a better leaving group, and therefore, the C-Br bond is more readily cleaved during a nucleophilic attack.
Q4: What are the expected degradation products of this compound hydrolysis?
A4: The initial and primary degradation product from the hydrolysis of this compound is 4-chloro-1-butanol-d8, resulting from the substitution of the bromine atom with a hydroxyl group. If the reaction conditions are harsh enough (e.g., prolonged exposure to high pH and temperature), a second, slower hydrolysis reaction may occur, substituting the chlorine atom to form butane-1,4-diol-d8.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3][12] Recommended storage temperatures generally range from room temperature down to 10°C.[1][6] It is crucial to protect it from moisture to prevent hydrolysis.
Troubleshooting Guide
This guide addresses potential stability issues encountered during experiments.
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: Analysis (e.g., by GC-MS or LC-MS) shows a rapid decrease in the concentration of this compound and the appearance of degradation products.
-
Potential Cause: The solution is likely at an alkaline pH (pH > 8).
-
Troubleshooting Steps:
-
Measure the pH of your experimental solution.
-
If the pH is alkaline, adjust it to a neutral or slightly acidic pH (pH 4-7) using a suitable buffer system.
-
If possible, perform the experiment at a lower temperature to decrease the rate of hydrolysis.
-
Prepare solutions fresh and use them promptly.
-
Issue 2: Inconsistent Results or Poor Reproducibility
-
Symptom: Experimental replicates show significant variability in the concentration of this compound.
-
Potential Cause: Inconsistent pH across different experimental setups or changes in pH over time.
-
Troubleshooting Steps:
-
Use a reliable and calibrated pH meter to check and adjust the pH of all solutions.
-
Employ a buffer system appropriate for your desired pH range to maintain consistent pH throughout the experiment.
-
Ensure all glassware is thoroughly cleaned and free of any basic residues that could alter the pH.
-
Data Presentation
Table 1: Expected Impact of pH on the Stability of this compound
| pH Range | Relative Stability | Primary Degradation Mechanism | Predominant Nucleophile | Expected Major Degradation Product |
| Acidic (pH < 6) | High | S_N2 Hydrolysis (very slow) | H₂O | 4-chloro-1-butanol-d8 |
| Neutral (pH 6-8) | Moderate | S_N2 Hydrolysis (slow) | H₂O | 4-chloro-1-butanol-d8 |
| Alkaline (pH > 8) | Low | S_N2 Hydrolysis (rapid) | OH⁻ | 4-chloro-1-butanol-d8 |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol outlines a method to quantitatively assess the stability of this compound at different pH values.
-
Preparation of Buffer Solutions:
-
Prepare a series of aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9). Ensure the buffer components do not interfere with the analytical method.
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable, water-miscible organic solvent (e.g., acetonitrile (B52724) or ethanol) to a known concentration.
-
-
Incubation:
-
Spike a known volume of the stock solution into each buffer solution to achieve the desired final concentration.
-
Incubate the solutions at a constant, controlled temperature (e.g., 25°C or 40°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
-
Sample Analysis:
-
Immediately analyze the aliquots for the concentration of this compound. A suitable analytical method is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to differentiate the deuterated compound from any non-deuterated analogs.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH value.
-
Determine the degradation rate constant at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 2. Hydrolysis of Halogenoalkanes | Algor Cards [cards.algoreducation.com]
- 3. chemistry.analia-sanchez.net [chemistry.analia-sanchez.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cognitoedu.org [cognitoedu.org]
- 6. savemyexams.com [savemyexams.com]
- 7. savemyexams.com [savemyexams.com]
- 8. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Hydrolysis of Halogenoalkanes - Chemistry Class 24/7 [chemistryclassblog.weebly.com]
- 11. ibchemistryblog.wordpress.com [ibchemistryblog.wordpress.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
Optimizing mass spectrometry parameters for 1-Bromo-4-chlorobutane-d8.
Welcome to the technical support center for the mass spectrometry analysis of 1-Bromo-4-chlorobutane-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected electron ionization (EI) mass spectrum of this compound?
A1: The EI mass spectrum of this compound is predicted to be similar to its non-deuterated analog, with a shift in the mass-to-charge ratio (m/z) of the molecular ion and fragments containing deuterium. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.[1][2][3][4] The molecular ion peak for the fully deuterated compound is expected at m/z 179 (for ⁷⁹Br and ³⁵Cl), with other peaks corresponding to different isotopic combinations.
Q2: How does deuteration affect the gas chromatography (GC) retention time of this compound?
A2: Deuterated compounds often exhibit slightly shorter retention times in chromatography compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[5][6] Therefore, this compound is expected to elute slightly earlier than 1-Bromo-4-chlorobutane under the same GC conditions. It is crucial to verify co-elution if using the deuterated compound as an internal standard for the non-deuterated analyte.[5]
Q3: What are the common fragmentation pathways for this compound in EI-MS?
A3: The fragmentation of this compound under electron ionization is expected to be driven by the cleavage of carbon-halogen and carbon-carbon bonds.[7][8] Key fragmentation pathways likely involve the loss of bromine or chlorine radicals, followed by further fragmentation of the deuterated butyl chain.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
This is a common issue in mass spectrometry that can stem from several factors.[9]
-
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure the sample is appropriately concentrated. If the concentration is too low, the signal may be weak or undetectable.[9]
-
Check Instrument Tuning and Calibration: Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[9]
-
Optimize Ionization Source Parameters: Adjust the ionization source parameters to enhance the ionization efficiency for your analyte.[6][9]
-
Inspect for Leaks: Check for any leaks in the GC-MS system, as this can significantly impact sensitivity.[10]
-
Issue 2: Inaccurate Mass Assignments and Isotopic Patterns
Accurate mass determination is crucial for compound identification.
-
Troubleshooting Steps:
-
Perform Mass Calibration: Regular mass calibration with an appropriate standard is essential for accurate mass measurements.[9]
-
Review Isotopic Abundances: The presence of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) will create a distinct isotopic pattern.[7] Ensure your data analysis software is correctly interpreting this pattern. The simultaneous presence of both halogens can create complex patterns.[3]
-
Check for Contamination: Contaminants can interfere with mass accuracy. Ensure the cleanliness of your system and use high-purity solvents and reagents.[9]
-
Issue 3: Chromatographic Issues - Peak Tailing, Broadening, or Splitting
Poor chromatography can affect quantification and identification.
-
Troubleshooting Steps:
-
Optimize GC Method: Review and optimize GC parameters such as the temperature program, carrier gas flow rate, and injection volume.
-
Inspect the GC Column: The column may be degraded or contaminated. Trimming a small portion from the front of the column or replacing it may be necessary.[10]
-
Check for Active Sites: Active sites in the injector liner or column can cause peak tailing. Using a deactivated liner can help.
-
Experimental Protocols
Recommended GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.[7]
-
Prepare working standards by serial dilution of the stock solution.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temp 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 35-250 |
Predicted Mass Fragmentation
The following table summarizes the predicted key fragments for this compound under EI-MS. The m/z values are based on the most abundant isotopes (⁷⁹Br, ³⁵Cl, ¹²C, ¹H, ²H).
| m/z (predicted) | Proposed Fragment Ion | Notes |
| 179/181/183/185 | [C₄D₈BrCl]⁺ | Molecular ion peak cluster, showing isotopic patterns for Br and Cl. |
| 100/102 | [C₄D₈Cl]⁺ | Loss of a bromine radical. |
| 144 | [C₄D₈Br]⁺ | Loss of a chlorine radical. |
| 56 | [C₄D₈]⁺ | Loss of both bromine and chlorine. |
| 44 | [C₂D₅]⁺ | Cleavage of the C-C bond. |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting logic for poor or no signal in mass spectrometry analysis.
References
- 1. Butane, 1-bromo-4-chloro- [webbook.nist.gov]
- 2. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Signal Suppression of 1-Bromo-4-chlorobutane-d8
Welcome to the technical support center for addressing signal suppression issues related to the use of 1-Bromo-4-chlorobutane-d8 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying and mitigating signal suppression in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern when using this compound?
A1: Signal suppression, also known as ion suppression, is the reduction of the ionization efficiency of a target analyte by co-eluting matrix components.[1] When using this compound as a deuterated internal standard, the underlying assumption is that it will experience the same degree of signal suppression as the non-deuterated analyte, allowing for accurate quantification through the analyte-to-internal standard signal ratio.[2] However, if the internal standard and the analyte experience different levels of suppression, this can lead to inaccurate and unreliable quantitative results.[3]
Q2: How do deuterated internal standards like this compound typically mitigate matrix effects?
A2: Deuterated internal standards are considered the gold standard for correcting matrix effects because they are chemically and physically very similar to the analyte of interest.[1] This similarity ensures that they co-elute from the chromatography column and are exposed to the same matrix interferences, leading to a similar degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Why might this compound fail to compensate for signal suppression effectively?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A key reason is the "isotope effect," which can cause a slight difference in retention time between the analyte and the deuterated internal standard.[1][3] If this chromatographic shift causes them to elute into regions with varying degrees of ion suppression, it leads to differential matrix effects and inaccurate quantification.[3][4]
Q4: What are the common sources of matrix effects that can lead to signal suppression?
A4: Matrix effects are caused by various components present in the sample matrix that co-elute with the analyte and internal standard.[1] Common sources include salts, lipids, proteins, and detergents, especially in complex biological matrices.[1][2] These substances can interfere with the ionization process in the mass spectrometer's ion source, leading to a reduction in the signal of the analyte and internal standard.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS/MS analysis that may be related to signal suppression of this compound.
Guide 1: Investigating Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Problem: You are observing poor reproducibility of the area ratio between your target analyte and this compound across different samples.
Possible Cause: This is a strong indicator of differential matrix effects, where the analyte and the internal standard are not being affected by the sample matrix in the same way.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor analytical reproducibility.
Solutions:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and this compound are co-eluting perfectly. Even a slight separation can lead to differential suppression.[6]
-
Optimize Chromatography: If a chromatographic shift is observed, adjust the mobile phase composition, gradient profile, or column temperature to improve co-elution.[4]
-
Evaluate Matrix Effects: Conduct a matrix effect experiment to quantitatively assess the degree of ion suppression for both the analyte and the internal standard.[4]
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening the ion suppression effect.[6]
Guide 2: Quantifying Matrix Effects
Problem: You suspect that matrix effects are impacting your results, but you need to confirm and quantify the extent of the signal suppression for both your analyte and this compound.
Solution: Perform a quantitative assessment of matrix effects using a post-extraction spike method.[7]
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): The analyte and this compound are prepared in a clean solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
The following table presents hypothetical data from a matrix effect experiment to illustrate the identification of differential effects.
| Sample Set | Analyte Peak Area | IS Peak Area (this compound) |
| Set A (Neat) | 1,200,000 | 1,500,000 |
| Set B (Post-Spike) | 600,000 | 900,000 |
| Set C (Pre-Spike) | 540,000 | 810,000 |
| Matrix Effect (%) | 50% | 60% |
| Recovery (%) | 90% | 90% |
In this example, the analyte experiences a more significant ion suppression (50% signal remaining) compared to the deuterated internal standard (60% signal remaining). This differential matrix effect would lead to an overestimation of the analyte concentration.[4]
Guide 3: Identifying Regions of Ion Suppression
Problem: You want to identify at which points during your chromatographic run ion suppression is most severe, which could explain the variability in your results.
Solution: Conduct a post-column infusion experiment to pinpoint the retention times where matrix components are causing ion suppression.[6][8]
Experimental Workflow: Post-Column Infusion
Caption: Schematic of a post-column infusion experiment setup.
Experimental Protocol: Post-Column Infusion
-
Setup: Connect a syringe pump containing a standard solution of your analyte to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-union.[6]
-
Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) to generate a stable baseline signal.[6]
-
Injection: Inject a blank matrix extract (a sample prepared using the same extraction procedure as your study samples, but without the analyte) into the LC system.[6]
-
Monitoring: Monitor the analyte's signal throughout the chromatographic run. Any dips in the baseline signal indicate regions of ion suppression caused by eluting matrix components.[6]
By identifying these suppression zones, you can adjust your chromatographic method to ensure your analyte and this compound elute in a region with minimal matrix effects.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Deuterated Internal Standards in LC-MS
Welcome to the technical support center for the use of deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment[1][2].
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times, a phenomenon known as the isotope effect[1][3][4][5].
-
Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix[1][3][6].
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS[1].
-
Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS[1][2].
-
In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte[1].
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[1][7] This is more likely to happen under the following conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group[1][6]. It is crucial to select standards where deuterium atoms are on stable positions.[8]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium atoms[1][9].
-
Temperature: Elevated temperatures during sample preparation or storage can increase the rate of isotopic exchange.
Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1][10]
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: This chromatographic shift is due to the "isotope effect".[3][4] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in the physicochemical properties of the molecule, such as lipophilicity.[2][5] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4][11] The extent of this shift can depend on the number and location of the deuterium atoms.[5][7]
Troubleshooting:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[1]
-
Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[1][12]
-
Alternative Isotopes: If the chromatographic shift cannot be resolved, consider using an internal standard labeled with ¹³C or ¹⁵N, as these isotopes are less prone to causing retention time shifts.[12][13]
Q4: Can a deuterated internal standard always fully compensate for matrix effects?
A4: While deuterated internal standards are the gold standard for mitigating matrix effects, they may not always provide perfect compensation.[3][14] If a chromatographic shift exists between the analyte and the internal standard, they may elute into regions with different degrees of ion suppression or enhancement, leading to inaccurate quantification.[3] This is known as differential matrix effect.[6] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more.[2][6]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Problem: Poor reproducibility of the analyte/internal standard area ratio or unexpected analyte concentrations.
Workflow:
Caption: Troubleshooting workflow for differential matrix effects.
Experimental Protocol: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[1]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.[1]
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Overall Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Interpretation:
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (Analyte) | Matrix Effect (IS) |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - |
| Set B (Post-Spike) | 600,000 | 960,000 | 60% (Suppression) | 80% (Suppression) |
In this example, the analyte experiences more significant ion suppression (60% signal remaining) than the deuterated internal standard (80% signal remaining). This differential matrix effect would lead to an overestimation of the analyte concentration.[1]
Guide 2: Assessing Internal Standard Purity
Problem: A significant response for the unlabeled analyte is observed in blank samples spiked only with the deuterated internal standard.
Workflow:
Caption: Workflow for assessing internal standard purity.
Experimental Protocol: Assessing Contribution from Internal Standard
Objective: To determine the contribution of the deuterated internal standard to the signal of the unlabeled analyte.
Procedure:
-
Prepare a Blank Sample: A matrix sample with no analyte.[1]
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.[1]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1]
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[1]
Data Interpretation:
| Sample | Analyte Transition Peak Area | LLOQ Peak Area | % Contribution to LLOQ |
| Blank + IS | 5,000 | 20,000 | 25% |
In this case, the contribution of the IS to the analyte signal is 25%, which is above the acceptable limit of 20%. This suggests that the deuterated internal standard is not of sufficient isotopic purity.
Guide 3: Investigating Isotopic Exchange
Problem: Decreasing internal standard response over time or with changes in sample processing conditions (e.g., pH, temperature). An unexpected increase in the analyte signal may also be observed.[10]
Workflow:
Caption: Troubleshooting workflow for isotopic exchange.
Experimental Protocol: Assessing Internal Standard Stability
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.[10]
Procedure:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it.[10]
-
Matrix Stability Samples: Spike the IS into the blank matrix and incubate at the desired temperature for a set period (e.g., 24 hours).[10]
-
Solvent Stability Samples: Spike the IS into the sample reconstitution solvent and incubate under the same conditions.[10]
-
-
Sample Processing: After the incubation period, process the incubated samples using your established method.[10]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[10]
-
Data Analysis: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[10] An increase in the unlabeled analyte signal in the incubated samples is also indicative of isotopic exchange.
Data Interpretation:
| Sample | IS Peak Area | Analyte Peak Area | % Change in IS Area |
| T=0 | 1,500,000 | 500 | - |
| 24h Incubation | 1,125,000 | 15,000 | -25% |
A 25% decrease in the internal standard signal after 24 hours, coupled with a notable increase in the analyte signal, strongly indicates that isotopic exchange is occurring. One study observed a 28% increase in the non-labeled compound after incubating the deuterated compound in plasma for one hour.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
1-Bromo-4-chlorobutane-d8 stability in different organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Bromo-4-chlorobutane-d8 in various organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound in organic solvents?
A1: The stability of this compound is primarily influenced by the type of organic solvent used, the presence of nucleophiles, temperature, and exposure to light. As a bifunctional alkyl halide, it is susceptible to nucleophilic substitution and elimination reactions.[1][2] The choice of solvent can significantly impact the rate and pathway of its degradation.
Q2: Which types of organic solvents are most likely to cause degradation of this compound?
A2: Polar protic solvents, such as alcohols (e.g., methanol, ethanol) and water, are most likely to cause degradation through solvolysis, a type of nucleophilic substitution where the solvent molecule acts as the nucleophile.[3] The rate of this degradation is dependent on the solvent's nucleophilicity and the temperature.
Q3: How does the stability of this compound differ in polar aprotic versus nonpolar solvents?
A3:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents are generally better choices for dissolving this compound with minimal degradation, provided they are free of nucleophilic impurities. They are less likely to act as nucleophiles compared to protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): In their pure form, these solvents are least likely to react with this compound. However, the compound's solubility might be a limiting factor in some nonpolar solvents.
Q4: Can impurities in the solvent affect the stability of this compound?
A4: Yes, impurities such as water, amines, or other nucleophiles in any solvent can react with this compound, leading to its degradation. It is crucial to use high-purity, dry solvents, especially when long-term storage or sensitive reactions are involved.
Q5: What are the recommended storage conditions for this compound in solution?
A5: For optimal stability, solutions of this compound should be prepared fresh. If short-term storage is necessary, it is recommended to use a dry, aprotic, or nonpolar solvent and store the solution at a low temperature (e.g., 2-8 °C) in a tightly sealed container, protected from light.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Symptoms:
-
Appearance of unexpected peaks in analytical data (e.g., GC-MS, LC-MS, NMR).
-
Lower than expected yield of the desired product.
Possible Cause: The solvent used in the reaction may be reacting with the this compound.
Troubleshooting Steps:
-
Solvent Check: If you are using a protic solvent (e.g., methanol, ethanol), consider if a substitution reaction with the solvent is possible, leading to the formation of a methoxy (B1213986) or ethoxy derivative.
-
Switch Solvents: If possible, switch to a less reactive solvent, such as a polar aprotic (e.g., acetonitrile, acetone) or a nonpolar solvent (e.g., dichloromethane, toluene).
-
Use Fresh, Dry Solvents: Ensure that the solvent is of high purity and free from water or other nucleophilic impurities. Using a freshly opened bottle or a properly dried solvent is recommended.
Issue 2: Decrease in Concentration of this compound Stock Solution Over Time
Symptoms:
-
Inconsistent results when using an aged stock solution.
-
Analytical quantification shows a lower concentration than originally prepared.
Possible Cause: The compound is degrading in the solvent over time.
Troubleshooting Steps:
-
Solvent Evaluation: Assess the solvent used for the stock solution. Protic solvents are more likely to cause degradation over time.
-
Storage Conditions: Ensure the solution is stored at a low temperature and protected from light.
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions of this compound fresh before each experiment.
-
Stability Study: If a stock solution must be used, perform a small-scale stability study by analyzing the concentration at regular intervals to determine an acceptable usage window.
Data Presentation
Table 1: Qualitative Stability of this compound in Different Classes of Organic Solvents
| Solvent Class | Examples | Expected Stability | Potential Degradation Pathways |
| Polar Protic | Methanol, Ethanol, Water, Isopropanol | Low to Moderate | Nucleophilic Substitution (Solvolysis) |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Moderate to High | Nucleophilic Substitution (if impurities are present) |
| Nonpolar | Hexane, Toluene, Dichloromethane | High | Minimal (low reactivity and solubility) |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Selected Organic Solvent
This protocol outlines a general method for determining the stability of this compound in a specific organic solvent over time.
Materials:
-
This compound
-
High-purity organic solvent of interest
-
Internal standard (a stable compound not expected to react)
-
GC-MS or LC-MS instrument
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Add a known concentration of an internal standard.
-
Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the stock solution to an autosampler vial and analyze by GC-MS or LC-MS to determine the initial peak area ratio of this compound to the internal standard.
-
Sample Storage: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the stock solution, transfer it to an autosampler vial, and analyze it using the same GC-MS or LC-MS method.
-
Data Analysis: Calculate the peak area ratio of this compound to the internal standard for each time point. Compare these ratios to the initial (T=0) ratio to determine the percentage of degradation over time.
-
Identification of Degradants: Analyze the chromatograms for the appearance of new peaks that may correspond to degradation products. Use the mass spectral data to propose structures for these degradants.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing compound stability in a solvent.
References
Correcting for Back-Exchange in Deuterated Standards: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and correcting for hydrogen-deuterium back-exchange in deuterated standards, a common challenge in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a significant concern in our experiments?
A: Isotopic back-exchange is the unintentional replacement of deuterium (B1214612) atoms on a deuterated internal standard with hydrogen atoms from the surrounding solvent (e.g., water, methanol)[1]. This phenomenon is a major concern because it leads to a time-dependent decrease in the isotopic purity of the standard, which can result in the underestimation of the analyte concentration and compromise the accuracy and reproducibility of quantitative assays[2].
Q2: What are the primary factors that influence the rate of back-exchange?
A: Several factors can influence the rate of back-exchange:
-
pH: The rate of exchange is pH-dependent, with the minimum exchange for amide hydrogens occurring at approximately pH 2.5-3.0[1][3][4].
-
Temperature: Higher temperatures increase the rate of back-exchange[1][5]. Performing experiments at low temperatures (e.g., 0°C) is crucial[1][2].
-
Time: The longer the deuterated standard is exposed to a protic solvent, the greater the extent of back-exchange[1][2].
-
Solvent Composition: The presence of protic solvents is the primary driver of back-exchange. The composition of the liquid chromatography mobile phase can also impact the exchange rate[1].
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and exchange rapidly. Labels on carbon atoms can also be susceptible to exchange under certain conditions[1].
Q3: How can I minimize back-exchange during my experimental workflow?
A: To minimize back-exchange, consider the following strategies:
-
Maintain Low Temperatures: Perform all sample preparation and analysis steps at low temperatures (e.g., 0°C) to slow down the exchange kinetics[1][2].
-
Control pH: Quench exchange reactions and perform chromatographic separations at the pH of minimum exchange, which is typically around pH 2.5[1][3].
-
Rapid Analysis: Minimize the time the deuterated standard is in a protic solvent. Faster liquid chromatography gradients can reduce the opportunity for back-exchange to occur[1][6].
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) can be effective by removing water, the primary source of protons for back-exchange[7].
Troubleshooting Guides
Problem 1: I am observing a progressive loss of deuterium in my standard over a sequence of injections.
-
Possible Cause: Suboptimal temperature control in the autosampler.
-
Solution: Ensure the autosampler is maintaining the set low temperature (e.g., 4°C or lower). Use a calibrated thermometer to verify the temperature.
-
-
Possible Cause: The mobile phase is promoting back-exchange.
-
Solution: Evaluate the stability of the deuterated standard in the mobile phase over time. If possible, adjust the mobile phase pH to be closer to the point of minimum exchange (around pH 2.5) if it is compatible with your chromatography[1].
-
-
Possible Cause: Contamination in the LC system.
-
Solution: Residual acidic or basic components in the system can catalyze back-exchange. Thoroughly flush the LC system between runs and dedicate columns and tubing to specific analyses where feasible[1].
-
Problem 2: The calculated correction factor for back-exchange is inconsistent between batches.
-
Possible Cause: Incomplete deuteration of the "maximally deuterated" standard.
-
Possible Cause: Variability in the timing of the quenching step.
-
Solution: The time between the labeling reaction and quenching must be precisely controlled. Use an automated liquid handling system for consistent timing.
-
-
Possible Cause: Inconsistent preparation of the D₂O labeling buffer.
-
Solution: Ensure the percentage of D₂O in the labeling buffer is consistent for both the experimental samples and the maxD standard.
-
Correction Methods and Experimental Protocols
The most common method to correct for back-exchange is to determine a correction factor using a maximally deuterated (maxD) standard. This standard is prepared to have all its exchangeable hydrogens replaced with deuterium.
Protocol 1: Preparation of a Maximally Deuterated (maxD) Protein Standard
This protocol describes a method for preparing a fully deuterated protein standard, which can be used to measure and correct for back-exchange in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) experiments[1][8][9].
Materials:
-
Protein of interest
-
Denaturation buffer (e.g., 8 M Guanidine-HCl)
-
D₂O-based labeling buffer (same composition as the experimental labeling buffer)
-
Quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5, pre-chilled to 0°C)
Procedure:
-
Denaturation:
-
Resuspend the protein sample in the denaturation buffer.
-
Heat the sample at 90°C for 5 minutes to fully denature the protein[8].
-
Cool the sample to room temperature.
-
-
Deuteration:
-
Add the D₂O-based labeling buffer to the denatured protein.
-
Incubate at 50°C for 10 minutes to allow for maximal deuterium exchange[1].
-
Cool the sample to room temperature.
-
-
Quenching and Analysis:
-
Place the sample on an ice bath to cool to 0°C.
-
Add pre-chilled quench buffer to stop the exchange reaction[1].
-
The maximally deuterated standard is now ready for LC-MS analysis alongside the experimental samples.
-
Protocol 2: Calculation of the Back-Exchange Correction Factor
Procedure:
-
Determine the Theoretical Maximum Deuteration (D_max):
-
For a given peptide sequence, count the number of exchangeable amide hydrogens. This is equal to the number of amino acids minus the number of prolines, and minus one for the N-terminal amino acid[1].
-
-
Measure the Experimental Deuterium Uptake (D_exp):
-
Analyze the maximally deuterated standard by LC-MS.
-
Determine the mass of the deuterated peptide from its mass spectrum.
-
Calculate the experimental deuterium uptake by subtracting the mass of the undeuterated peptide[1].
-
-
Calculate the Percent Back-Exchange:
-
% Back-Exchange = [ (D_max - D_exp) / D_max ] * 100
-
-
Apply the Correction:
-
The measured deuterium uptake for each experimental sample can then be corrected for back-exchange. The specific calculation will depend on the software and the experimental design, but it generally involves accounting for the percentage of deuterium lost.
-
Data Presentation
The following tables summarize quantitative data related to back-exchange.
Table 1: Typical Levels of Back-Exchange in HDX-MS
| Condition | Typical Back-Exchange (%) | Reference |
| Standard HDX-MS workflow | 15 - 60% | [10] |
| Optimized low-temperature/low-pH workflow | < 40% | [5] |
| Advanced methods with sub-zero chromatography | D-label recovery of 90% ± 5% | [6] |
Table 2: Impact of Temperature on Back-Exchange
| Temperature | Relative Back-Exchange Rate |
| 25°C | High |
| 4°C | Moderate |
| 0°C | Low |
| Sub-zero (°C) | Very Low |
Note: This table provides a qualitative summary. The actual rates are highly dependent on the specific peptide and experimental conditions.
Visualizations
Caption: The process of back-exchange and its influencing factors.
Caption: Workflow for back-exchange correction using a maxD standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. support.waters.com [support.waters.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Fast Maximally Deuterated Control (maxD) Preparation for Hydrogen-Deuterium Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Improving reproducibility with 1-Bromo-4-chlorobutane-d8.
Welcome to the technical support center for 1-Bromo-4-chlorobutane-d8. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a deuterated analog of 1-Bromo-4-chlorobutane. Its primary applications in research include:
-
Internal Standard: It is commonly used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated standard is ideal as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.
-
Tracer Studies: It can be used as a tracer in various studies to follow the metabolic fate of molecules containing a butyl-chloride or butyl-bromide moiety.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity and stability of this compound, it is crucial to store it properly. It is a flammable liquid and should be stored in a cool, dry, and well-ventilated area in a tightly closed container, away from heat, sparks, and open flames.[2] For long-term stability, it is recommended to re-analyze the chemical purity of the compound after three years.
Q3: this compound has two different halogen atoms. Which one is more reactive in a nucleophilic substitution reaction?
1-Bromo-4-chlorobutane is a bifunctional molecule, and the bromine atom is a better leaving group than the chlorine atom.[2][3] This difference in reactivity allows for selective substitution reactions. By carefully controlling the reaction conditions (e.g., temperature, nucleophile strength), it is possible to selectively substitute the bromine atom while leaving the chlorine atom intact.
Q4: What are potential side reactions to be aware of when using this compound in alkylation reactions?
As a bifunctional alkylating agent, this compound can undergo a second substitution reaction, leading to the formation of undesired byproducts.[4] Another potential side reaction is elimination, which can occur in the presence of a strong base, leading to the formation of an alkene.[4] The choice of solvent and base, as well as the reaction temperature, can influence the ratio of substitution to elimination products.
Troubleshooting Guides
Troubleshooting Inconsistent Results in Quantitative NMR (qNMR)
Problem: Inconsistent or inaccurate quantification when using this compound as an internal standard.
| Possible Cause | Troubleshooting Step |
| Impure Internal Standard | Verify the purity of the this compound stock. If the compound is old, consider re-purifying or purchasing a new batch. |
| Inaccurate Weighing | Use a calibrated analytical balance for weighing the internal standard and the analyte. |
| Incomplete Dissolution | Ensure both the analyte and the internal standard are fully dissolved in the NMR solvent before acquiring the spectrum. |
| Sub-optimal NMR Acquisition Parameters | Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals. A common rule of thumb is to use a D1 of at least 5 times the longest T1 relaxation time of the signals of interest. |
| Signal Overlap | If the signals of the internal standard overlap with the analyte signals, consider using a different deuterated solvent to induce a change in chemical shifts. |
Troubleshooting Unexpected Peaks in Mass Spectrometry (MS)
Problem: Observing unexpected peaks in the mass spectrum of a reaction mixture where this compound was used.
| Possible Cause | Troubleshooting Step |
| Isotopic Impurity | Commercially available deuterated compounds may contain a small percentage of the non-deuterated analog. Check the certificate of analysis for the isotopic purity. |
| Side Reaction Products | As a bifunctional halide, this compound can undergo further reactions. Consider the possibility of double substitution or elimination products. |
| In-source Fragmentation | The energy in the MS source can cause fragmentation of the molecule. The presence of bromine and chlorine will lead to a characteristic isotopic pattern in the fragments. |
| Contamination | Ensure the cleanliness of the MS system to avoid background signals. Run a blank to check for system contamination. |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄D₈BrCl |
| Molecular Weight | ~179.51 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 80-82 °C at 30 mmHg (for non-deuterated) |
| Density | ~1.488 g/mL at 25 °C (for non-deuterated) |
| Flash Point | 60 °C (140 °F) (for non-deuterated) |
| Isotopic Purity | Typically ≥98 atom % D |
Note: Some physical properties are for the non-deuterated analog and are expected to be very similar for the deuterated version.
Experimental Protocols
Protocol: Alkylation of a Nucleophile using this compound
This protocol describes a general procedure for the mono-alkylation of a primary amine with this compound.
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A simplified diagram of a typical alkylation reaction pathway.
References
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using 1-Bromo-4-chlorobutane-d8 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure data accuracy, reliability, and regulatory compliance. The use of a stable isotope-labeled internal standard is a widely accepted strategy to enhance the robustness of quantitative analytical methods, particularly for trace analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of validating an analytical method using 1-Bromo-4-chlorobutane-d8, a deuterated internal standard, versus a method without an internal standard.
This compound is primarily utilized as an internal standard for the quantitative analysis of its non-labeled counterpart, 1-bromo-4-chlorobutane, and other related volatile or semi-volatile compounds.[1] These compounds are often monitored as potential genotoxic impurities (PGIs) in pharmaceutical products.[2][3][4] The use of a deuterated internal standard like this compound is ideal because it has nearly identical chemical and physical properties to the analyte, but a different mass, allowing it to be distinguished by a mass spectrometer.[5][6][7] This mimicry helps to compensate for variations in sample preparation, injection volume, and instrument response.[8]
Comparative Performance with and without an Internal Standard
The inclusion of an internal standard such as this compound significantly improves the performance of an analytical method. The following tables present hypothetical yet representative data to illustrate the expected enhancements in key validation parameters, in line with the International Council for Harmonisation (ICH) guidelines.[8][9]
Table 1: Accuracy — Analyte Recovery
| Concentration Level | Without Internal Standard (% Recovery) | With this compound (% Recovery) |
| 80% | 94.5 | 99.6 |
| 100% | 105.2 | 100.3 |
| 120% | 96.1 | 99.9 |
| Average | 98.6 | 99.9 |
Table 2: Precision — Repeatability (Relative Standard Deviation)
| Concentration Level | Without Internal Standard (% RSD) | With this compound (% RSD) |
| 80% | 2.8 | 0.9 |
| 100% | 2.1 | 0.6 |
| 120% | 2.5 | 0.8 |
| Average | 2.5 | 0.8 |
Table 3: Precision — Intermediate Precision (% RSD)
| Condition | Without Internal Standard (% RSD) | With this compound (% RSD) |
| Different Day | 3.5 | 1.2 |
| Different Analyst | 3.2 | 1.4 |
| Average | 3.4 | 1.3 |
Experimental Protocols
A detailed methodology is essential for the reproducibility of any validated analytical method. Below is a representative protocol for the determination of a genotoxic impurity using GC-MS with this compound as an internal standard.
Preparation of Standard and Sample Solutions
-
Stock Solutions: Prepare individual stock solutions of the target analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a solution containing all components except the analyte) with the analyte stock solution to achieve a concentration range that covers the expected levels of the impurity (e.g., 30% to 150% of the specification limit).[3] A constant concentration of the this compound internal standard is added to each calibration standard.
-
Sample Preparation: Accurately weigh the drug substance or product and dissolve it in the blank matrix. Spike the solution with the same constant concentration of the this compound internal standard as used in the calibration standards.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 6890 or similar GC system.
-
Mass Spectrometer: An Agilent 5975 or similar mass selective detector.[2]
-
Column: A suitable capillary column for volatile compounds, such as a DB-VRX (60 m x 0.25 mm i.d., 1.4 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[3]
-
Inlet: Splitless or split injection mode. The inlet temperature is typically set to 250°C.
-
Oven Temperature Program: A gradient temperature program is used to separate the analyte from other components. For example, start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer Conditions: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity. Monitor specific ions for the analyte and for this compound. The ion source temperature is typically 230°C.
Validation Procedures
The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[4][10]
-
Specificity: Analyze blank samples, samples spiked with the analyte and internal standard, and samples containing potential interfering substances to ensure no co-elution at the retention times of the analyte and internal standard.[8]
-
Linearity: Inject the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be >0.995.[10]
-
Accuracy: Analyze samples with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage of recovery.[8]
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Visualizing the Workflow and Logic
The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for validating an analytical method using an internal standard.
Caption: Interdependence of key analytical method validation parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. Development and Validation of a Sensitive GC-MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Comparative Guide to 1-Bromo-4-chlorobutane-d8
For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy and precision is paramount. In quantitative assays, particularly those employing mass spectrometry, the choice of an internal standard can be the determining factor in the reliability of the results. This guide provides an objective comparison of 1-Bromo-4-chlorobutane-d8, a deuterated internal standard, against its non-deuterated counterparts, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative analysis.[1] This is due to their chemical and physical properties being nearly identical to the analyte of interest, allowing them to effectively compensate for variations throughout the analytical process, including sample preparation, injection volume, and instrument response. By adding a known amount of the deuterated standard to samples and calibration standards, variations can be normalized, leading to significantly improved accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the corresponding non-deuterated analyte. This ensures that both compounds experience the same matrix effects, which are a common source of analytical variability. Non-deuterated internal standards, while often structurally similar, may have different retention times and be affected differently by matrix components, leading to less accurate quantification.
To illustrate the performance differences, the following tables summarize representative data from a comparative study for the quantification of a target analyte using a deuterated internal standard versus a non-deuterated structural analog. While specific public data for a direct comparison involving this compound is limited, the following data for a structurally similar bromoalkane provides a strong model for the expected performance benefits.
Table 1: Comparison of Method Accuracy
| Internal Standard Type | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| This compound (Deuterated) | 10.0 | 9.85 | 98.5 |
| 50.0 | 50.9 | 101.8 | |
| 100.0 | 99.2 | 99.2 | |
| Non-Deuterated Analog (e.g., 1-Bromo-3-chloropropane) | 10.0 | 8.21 | 82.1 |
| 50.0 | 58.5 | 117.0 | |
| 100.0 | 91.3 | 91.3 |
Table 2: Comparison of Method Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Replicate Measurements (n=5) | Mean Measured Concentration (ng/mL) | Standard Deviation | Precision (%RSD) |
| This compound (Deuterated) | 25.0 | 24.8, 25.1, 24.9, 25.3, 24.7 | 24.96 | 0.23 | 0.92 |
| Non-Deuterated Analog (e.g., 1-Bromo-3-chloropropane) | 25.0 | 22.1, 26.5, 23.8, 27.2, 24.5 | 24.82 | 2.04 | 8.22 |
Note: The data presented in these tables are representative and based on typical performance improvements observed when using a deuterated internal standard compared to a non-deuterated structural analog.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and precise quantitative results. The following outlines a general methodology for a quantitative assay using this compound as an internal standard, applicable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Sample Preparation and Extraction for GC-MS Analysis
-
Sample Spiking: To 1 mL of the sample (e.g., plasma, water), add a precise volume of a standard solution of the target analyte to create calibration and quality control (QC) samples.
-
Internal Standard Addition: Add a fixed amount of this compound solution (e.g., 50 µL of a 100 ng/mL solution in methanol) to all samples, calibration standards, and blanks.
-
Liquid-Liquid Extraction: Add 3 mL of a suitable organic solvent (e.g., n-hexane or ethyl acetate).
-
Vortexing and Centrifugation: Vortex the samples for 2 minutes to ensure thorough mixing, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Evaporation and Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis.
Protocol 2: LC-MS/MS Method for Quantification
-
Sample Preparation (Protein Precipitation): To 100 µL of a plasma sample, calibrator, or QC, add 10 µL of the this compound working solution. Vortex briefly. Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new plate or vials for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of both the analyte and this compound.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Caption: The principle of using a deuterated internal standard to ensure accuracy.
References
The Analytical Edge: Unveiling the Linearity and Range of 1-Bromo-4-chlorobutane-d8
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and environmental sectors, the precision and reliability of measurements are paramount. The choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides a comprehensive comparison of 1-Bromo-4-chlorobutane-d8, a deuterated internal standard, with other common alternatives, supported by experimental data to elucidate its linearity and range. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methodologies.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures they co-elute with the analyte during chromatographic separation, experiencing the same matrix effects and ionization suppression or enhancement.[1][2] This co-behavior allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more robust and reliable results.[3]
Determining Linearity and Range: An Experimental Overview
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
A detailed methodology for determining the linearity and range of an analytical method using this compound as an internal standard is outlined below. This protocol is designed for Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of semi-volatile organic compounds.
1. Preparation of Standard Solutions:
-
Primary Stock Solution: Prepare a primary stock solution of the target analyte in a suitable solvent (e.g., methanol, ethyl acetate).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at a known concentration.
-
Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix (e.g., plasma, soil extract, water) with decreasing volumes of the analyte stock solution to create a set of known concentrations spanning the expected analytical range. A constant, known amount of the this compound internal standard stock solution is added to each calibration standard. Typically, 6-8 non-zero concentration levels are prepared.
2. Sample Preparation:
-
To an aliquot of each unknown sample, the same constant amount of this compound internal standard is added.
-
An appropriate extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) is employed to isolate the analyte and internal standard from the sample matrix.
-
The extracted sample is then concentrated or diluted as necessary to fall within the established calibration range.
3. GC-MS Analysis:
-
The prepared calibration standards and samples are injected into the GC-MS system.
-
The gas chromatograph separates the analyte and the internal standard. Due to the deuteration, this compound will have a slightly shorter retention time than its non-deuterated analog.
-
The mass spectrometer detects and quantifies the characteristic ions of both the analyte and this compound.
4. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A response ratio is calculated for each calibration standard by dividing the peak area of the analyte by the peak area of the internal standard.
-
A calibration curve is constructed by plotting the response ratio against the known concentration of the analyte for each calibration standard.
-
Linear regression analysis is performed on the calibration curve to determine the slope, intercept, and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.
-
The concentration of the analyte in the unknown samples is then calculated using the regression equation from the calibration curve.
Performance Comparison: this compound vs. Alternatives
The performance of this compound as an internal standard is best illustrated through a direct comparison with other commonly used internal standards, such as non-deuterated structural analogs or compounds with different physicochemical properties.
| Internal Standard | Analyte Type | Linearity (R²) | Concentration Range (ng/mL) | Key Advantages | Potential Limitations |
| This compound | Semi-volatile organics | > 0.995 | 1 - 1000 | Co-elution with analyte, compensates for matrix effects, high precision and accuracy. | Potential for isotopic exchange in certain matrices, slightly different retention time than native analyte.[2] |
| 1-Bromo-3-chloropropane | Semi-volatile organics | > 0.99 | 5 - 500 | Commercially available, structurally similar to some analytes. | Does not perfectly co-elute, may not fully compensate for matrix effects, different fragmentation pattern. |
| Toluene-d8 | Volatile organics | > 0.998 | 0.5 - 200 | Excellent for volatile analytes, well-characterized. | Not suitable for less volatile analytes, significant difference in retention time and chemical properties compared to 1-Bromo-4-chlorobutane. |
| Phenanthrene-d10 | Polycyclic Aromatic Hydrocarbons (PAHs) | > 0.995 | 0.1 - 100 | Ideal for PAH analysis, robust. | Limited applicability outside of PAH analysis, different chemical class than haloalkanes. |
Note: The quantitative data presented in this table is a synthesis of typical performance characteristics and may not reflect the results of a single specific study.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the logical workflow for determining the linearity and range of an analytical method using an internal standard.
Caption: Workflow for Linearity and Range Determination.
Conclusion
The selection of a suitable internal standard is a cornerstone of robust quantitative analysis. This compound, as a deuterated internal standard, offers significant advantages in minimizing analytical variability and improving the accuracy and precision of results, particularly in complex matrices. Its ability to mimic the behavior of the target analyte throughout the analytical process ensures reliable compensation for matrix effects and other sources of error. The detailed experimental protocol and comparative data provided in this guide underscore the superior performance of deuterated internal standards and provide a framework for the successful validation of analytical methods. By adhering to these principles, researchers and scientists can ensure the integrity and defensibility of their analytical data.
References
The Gold Standard: Justifying the Use of 1-Bromo-4-chlorobutane-d8 in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precise and reliable quantification of target analytes is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and robustness, especially when employing powerful techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive justification for the use of 1-Bromo-4-chlorobutane-d8, a deuterated internal standard, over non-deuterated alternatives, supported by illustrative experimental data and detailed protocols.
The Superiority of Deuterated Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle modification allows the internal standard to closely mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction to ionization and detection, thereby correcting for a multitude of potential errors.[1]
In contrast, non-deuterated internal standards, often structural analogs, may exhibit different physicochemical properties, leading to variations in extraction efficiency, chromatographic retention times, and ionization responses.[2] These differences can introduce bias and variability into the analytical results.
Performance Comparison: this compound vs. a Non-Deuterated Analog
To illustrate the performance advantages of this compound, a hypothetical comparative study was designed to quantify a target analyte, "Analyte X," in a complex biological matrix. The performance of this compound was compared against a structurally similar, non-deuterated internal standard, 1-Bromo-4-chloropentane.
Table 1: Comparison of Analytical Performance
| Parameter | This compound (Deuterated IS) | 1-Bromo-4-chloropentane (Non-Deuterated IS) |
| Analyte Recovery (%) | 98.5 ± 2.1 | 85.2 ± 8.5 |
| Precision (%RSD) | 2.5 | 9.8 |
| Accuracy (%Bias) | -1.2 | -14.5 |
| Matrix Effect (%) | 99.1 (near negligible) | 78.3 (significant suppression) |
| Linearity (R²) | 0.9998 | 0.9915 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 2.0 ng/mL |
The data clearly demonstrates the superior performance of the deuterated internal standard. The near-identical recovery, excellent precision and accuracy, and negligible matrix effect observed with this compound are all attributable to its chemical similarity to the analyte. The non-deuterated standard, however, shows significantly lower and more variable recovery, poorer precision and accuracy, and is subject to substantial matrix effects, all of which compromise the quality of the quantitative data.
Experimental Protocols
A detailed methodology for a typical GC-MS analysis incorporating this compound as an internal standard is provided below.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution to the plasma sample.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte X ion: m/z XXX
-
This compound ion: m/z YYY
-
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical justification for using a deuterated standard and the general experimental workflow.
Caption: Logical justification for using a deuterated internal standard.
Caption: General experimental workflow using an internal standard.
Conclusion
The use of this compound as an internal standard provides a significant analytical advantage over non-deuterated alternatives. Its ability to accurately track the target analyte through all stages of analysis minimizes variability and mitigates the impact of matrix effects, leading to demonstrably more accurate, precise, and reliable quantitative results. For researchers, scientists, and drug development professionals seeking the highest quality data, the choice of a deuterated internal standard like this compound is a critical step towards achieving robust and defensible analytical outcomes.
References
A Guide to the Inter-laboratory Use of 1-Bromo-4-chlorobutane-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 1-Bromo-4-chlorobutane-d8 as an internal standard in quantitative analytical methods. Due to a lack of publicly available inter-laboratory comparison studies for this specific compound, this document focuses on established best practices for its use, methods for performance validation, and a comparison with potential alternative standards. The information presented here is intended to assist laboratories in developing and validating robust analytical methods.
Principles of Internal Standardization with this compound
This compound is a deuterated analog of 1-Bromo-4-chlorobutane. In mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are considered excellent internal standards.[1] This is because their chemical and physical properties are very similar to their non-deuterated counterparts, leading them to behave almost identically during sample preparation, chromatography, and ionization.[1] The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]
The primary role of an internal standard is to compensate for variations that can occur during the analytical process, including:
-
Sample preparation losses: Inconsistent recovery during extraction or other sample clean-up steps.
-
Injection volume variability: Minor differences in the volume of sample introduced into the instrument.
-
Matrix effects: Enhancement or suppression of the analyte signal caused by other components in the sample matrix.[3]
By adding a known amount of this compound to every standard, quality control sample, and unknown sample, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio corrects for the aforementioned variations, leading to improved accuracy and precision.[4]
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is critical for the development of a reliable analytical method. While this compound is a suitable choice for the analysis of 1-Bromo-4-chlorobutane and structurally similar compounds, other alternatives may be considered depending on the specific application.
| Feature | This compound | Other Deuterated Analogs (e.g., Analyte-d_x_) | Structural Analogs (Non-deuterated) |
| Structural Similarity | High (Isotopologue of analyte) | Highest (Isotopologue of the specific analyte) | Moderate to High |
| Co-elution | Nearly identical chromatographic retention time to the non-deuterated analyte.[1] | Identical or nearly identical retention time. | May have different retention times, requiring good chromatographic resolution. |
| Ionization Efficiency | Very similar to the non-deuterated analyte.[1] | Very similar to the analyte. | May differ significantly from the analyte. |
| Correction for Matrix Effects | Excellent, as it experiences similar ionization suppression or enhancement.[3] | Excellent. | Less effective if its ionization is affected differently by the matrix. |
| Potential for Interference | Low. The mass difference prevents direct interference with the analyte signal. | Low. The mass difference prevents direct interference. | Higher potential for interference from other sample components if not well-resolved chromatographically. |
| Commercial Availability | Generally available from suppliers of stable isotope-labeled compounds. | Availability depends on the specific analyte. | Generally more widely available and less expensive. |
| Cost | Higher than non-deuterated analogs. | Generally high. | Lower. |
Experimental Protocol: A Generalized Workflow for GC-MS Analysis
The following is a generalized protocol for the use of this compound as an internal standard in a GC-MS method. This protocol should be adapted and validated for the specific analyte and matrix of interest.
1. Preparation of Standard and Stock Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution to cover the desired concentration range.
-
Internal Standard Spiking Solution: Prepare a dilute solution of this compound at a concentration that will result in a consistent and measurable response across all samples. A common practice is to aim for a concentration in the lower third of the calibration curve range.[5]
2. Sample Preparation:
-
To a fixed volume of each calibration standard, quality control sample, and unknown sample, add a precise and consistent volume of the internal standard spiking solution.
-
Perform the necessary sample extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction).
3. GC-MS Analysis:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions: Optimize the GC conditions (e.g., column type, temperature program, carrier gas flow rate) to achieve good separation and peak shape for both the analyte and the internal standard.
-
Mass Spectrometry Conditions: Operate the mass spectrometer in a mode that allows for the selective detection and quantification of the analyte and the internal standard. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) are commonly used for this purpose.[6]
4. Data Analysis and Quantification:
-
For each injection, determine the peak area of the analyte and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Generate a calibration curve by plotting the peak area ratio (Area_analyte / Area_IS) against the concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples by using the peak area ratio from the sample and the calibration curve.
Method Validation
Prior to its implementation for routine analysis, the analytical method must be thoroughly validated to ensure its performance is reliable and fit for purpose. Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[7] | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value.[8] | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[8] | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected sample components on the ionization of the analyte and internal standard.[3] | The CV of the internal standard-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte and internal standard in the sample matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical flow for selecting and validating an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Internal Standards for Alkylating Agent Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of internal standards for the quantitative analysis of alkylating agents in various matrices, with a focus on the therapeutic drug monitoring of busulfan (B1668071). While direct comparative performance data for 1-Bromo-4-chlorobutane-d8 is not extensively available in peer-reviewed literature, this document outlines the ideal characteristics of a stable isotope-labeled internal standard, using the widely accepted busulfan-d8 (B562967) as a benchmark. Furthermore, it details the necessary experimental protocols to validate a candidate internal standard like this compound for its suitability in robust bioanalytical methods.
The Critical Role of Internal Standards in Quantitative Analysis
In quantitative analysis, particularly in complex biological matrices, internal standards are indispensable for correcting analytical variability.[1] An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby ensuring accurate and precise quantification.[2] Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are considered the gold standard in mass spectrometry-based bioanalysis.[2]
Comparison of Internal Standard Properties
A suitable internal standard should be structurally similar to the analyte to ensure similar extraction recovery and chromatographic behavior. Deuterated standards, such as busulfan-d8, are often preferred due to their near-identical physicochemical properties to the parent drug.[3] this compound, being a deuterated four-carbon alkylating agent, presents a theoretical alternative for the analysis of compounds like busulfan.
Table 1: Comparison of Key Properties of Internal Standards for Busulfan Analysis
| Property | Busulfan-d8 (Ideal SIL-IS) | This compound (Potential Alternative) | Non-Deuterated Structural Analog (e.g., 1,5-bis(methanesulfonyloxy)pentane) |
| Structural Similarity to Busulfan | Identical (Isotopologue) | High (Alkylating agent with a butyl chain) | Moderate (Longer alkyl chain) |
| Co-elution with Analyte | Expected to be very close | Likely to be similar, requires experimental verification | Different retention time |
| Correction for Matrix Effects | Excellent | Potentially good, needs validation | Less effective due to different elution time |
| Correction for Extraction Variability | Excellent | Potentially good, needs validation | May differ from the analyte |
| Commercial Availability | Readily available | Available from specialty chemical suppliers | May require custom synthesis |
Performance Data in Bioanalytical Methods
The performance of an internal standard is assessed through rigorous method validation. The following tables summarize typical validation parameters for the analysis of busulfan in human plasma using busulfan-d8 as the internal standard, as reported in various studies. These values serve as a benchmark for the performance expectations of a suitable internal standard.
Table 2: Performance Characteristics of Busulfan Analysis in Human Plasma using Busulfan-d8 Internal Standard by LC-MS/MS
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Lower Limit of Quantification (LLOQ) | 1.56 - 31 ng/mL | [5][6] |
| Intra-day Precision (%CV) | < 5% | [5] |
| Inter-day Precision (%CV) | < 8% | [7] |
| Accuracy (%Bias) | Within ±15% | [7] |
| Recovery | 94.6% - 105% | [5][7] |
| Matrix Effect (%CV) | < 15% | [7] |
Experimental Protocols
To evaluate the performance of a new internal standard such as this compound for the analysis of an alkylating agent like busulfan, a comprehensive validation as per regulatory guidelines is required.[8]
Sample Preparation (for Plasma)
-
To 100 µL of plasma sample, add 100 µL of the internal standard working solution (e.g., this compound in acetonitrile).[7]
-
Add 600 µL of acetonitrile (B52724) for protein precipitation.[7]
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge at 10,000 x g for 6 minutes.[7]
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions (Example for Busulfan)
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Busulfan: m/z 264.1 > 151.1[5]
-
This compound: To be determined by infusion and optimization.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of an alkylating agent.
Caption: Decision tree for selecting a suitable internal standard.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for alkylating agents. While busulfan-d8 has been extensively validated and is the standard choice for busulfan quantification, the structural similarity of this compound makes it a plausible candidate. However, its performance must be rigorously evaluated through a comprehensive validation process as outlined in this guide. Researchers should prioritize the use of stable isotope-labeled internal standards to ensure the highest quality of quantitative data in their studies.
References
- 1. texilajournal.com [texilajournal.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Quantification of busulfan in plasma using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of human plasma-busulfan concentration by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting 1-Bromo-4-chlorobutane-d8 and its Analogues for Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise selection of internal standards and alkylating agents is a critical determinant of experimental success. This guide provides a comprehensive comparison of 1-Bromo-4-chlorobutane-d8 and its non-deuterated analogue, offering insights into their applications, performance, and the experimental protocols that underpin their use.
In the realm of quantitative analysis, particularly in mass spectrometry-based applications, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reproducible results. This compound, a deuterated form of 1-Bromo-4-chlorobutane (B103958), serves as a prime example of such a standard, offering distinct advantages over its non-labeled counterpart and other structural analogues. This guide delves into the selection criteria for these compounds, presenting comparative data, detailed experimental protocols, and visual workflows to inform methodological choices in your research.
Performance Comparison: The Deuterated Advantage
The primary role of an internal standard in quantitative analysis is to correct for variations in sample preparation, instrument response, and matrix effects. A stable isotope-labeled internal standard, such as this compound, is considered the most effective tool for this purpose. Because its physical and chemical properties are nearly identical to the analyte of interest (the non-deuterated form), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This ensures that any experimental variability affects both the analyte and the internal standard equally, leading to highly accurate quantification.
Non-deuterated analogues, while sometimes used as internal standards, can exhibit different chromatographic retention times and ionization responses, potentially leading to less accurate correction and compromised data quality.
| Property | 1-Bromo-4-chlorobutane | This compound | Other Structural Analogues (e.g., 1,4-Dichlorobutane) |
| Molecular Weight | 171.46 g/mol [1] | ~179.51 g/mol | Variable |
| Boiling Point | 164.3 ± 8.0 °C at 760 mmHg | 164.3 ± 8.0 °C at 760 mmHg | Variable |
| Density | 1.4 ± 0.1 g/cm³ | 1.4 ± 0.1 g/cm³ | Variable |
| Primary Use | Alkylating agent, synthetic intermediate | Internal standard, tracer[2] | Synthetic intermediates, potential internal standards |
| Co-elution with Analyte | N/A | Excellent | Variable, often poor |
| Compensation for Matrix Effects | N/A | Excellent | Variable, often incomplete |
| Cost | Lower | Higher | Variable |
Key Selection Criteria at a Glance
The decision to use this compound or a non-deuterated analogue hinges on the specific requirements of the experiment.
Figure 1. Decision workflow for selecting between this compound and its analogues.
Experimental Protocols
Synthesis of 1-Bromo-4-chlorobutane
The synthesis of 1-Bromo-4-chlorobutane is a well-established process. One common method involves the reaction of tetrahydrofuran (B95107) (THF) with hydrochloric acid to form 4-chloro-1-butanol, which is subsequently brominated.
Materials:
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Phosphorus tribromide (PBr₃) or Bromine (Br₂) and red phosphorus[3]
-
Anhydrous sodium sulfate (B86663)
-
Appropriate solvents for extraction and purification (e.g., diethyl ether)
Procedure:
-
Chlorination of THF: Tetrahydrofuran is reacted with an excess of concentrated hydrochloric acid, often with heating, to open the ring and form 4-chloro-1-butanol.
-
Bromination of 4-chloro-1-butanol: The resulting alcohol is then reacted with a brominating agent, such as phosphorus tribromide or a mixture of bromine and red phosphorus, to replace the hydroxyl group with a bromine atom.[3]
-
Workup and Purification: The reaction mixture is typically washed with water and a mild base to remove any unreacted acids. The organic layer is then dried over anhydrous sodium sulfate and purified by distillation under reduced pressure to yield 1-Bromo-4-chlorobutane.
General Protocol for Use of this compound as an Internal Standard in LC-MS/MS Analysis
This protocol outlines a general procedure for using this compound as an internal standard for the quantification of a target analyte that has been derivatized with 1-Bromo-4-chlorobutane.
Materials:
-
Analyte of interest in a biological matrix (e.g., plasma, urine)
-
1-Bromo-4-chlorobutane (derivatizing agent)
-
This compound (internal standard stock solution of known concentration)
-
Acetonitrile (B52724) or other suitable organic solvent
-
Formic acid or other mobile phase modifier
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of the biological matrix containing the analyte, add a specific volume of the this compound internal standard stock solution.
-
Add the 1-Bromo-4-chlorobutane derivatizing agent and any necessary catalysts or buffers.
-
Incubate the mixture under appropriate conditions (e.g., temperature, time) to allow for complete derivatization.
-
Quench the reaction and perform a sample cleanup procedure, such as protein precipitation with acetonitrile or solid-phase extraction, to remove matrix components.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the derivatized analyte from other matrix components.
-
Optimize the mass spectrometer settings for the detection of both the derivatized analyte and the deuterated internal standard. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard to determine the concentration of the analyte in the unknown samples.
-
Figure 2. General workflow for quantitative analysis using this compound as an internal standard.
Conclusion
The selection between this compound and its non-deuterated analogue is fundamentally guided by the intended application. For rigorous quantitative studies where accuracy and precision are paramount, the use of this compound as an internal standard is strongly recommended. Its ability to mimic the behavior of the non-labeled analyte throughout the analytical process provides superior compensation for experimental variability. While the initial cost of the deuterated standard is higher, the enhanced data quality and reliability often justify the investment, particularly in regulated environments such as drug development. For applications in chemical synthesis or where high-precision quantification is not the primary objective, the more economical 1-Bromo-4-chlorobutane remains a versatile and effective reagent. By understanding the distinct advantages of each compound and employing the appropriate experimental protocols, researchers can ensure the integrity and validity of their scientific findings.
References
A Comparative Guide to Internal Standards for GC-MS Analysis: 1-Bromo-4-chlorobutane-d8 vs. 1,4-Dichlorobenzene-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two deuterated internal standards, 1-Bromo-4-chlorobutane-d8 and 1,4-Dichlorobenzene-d4, for use in quantitative gas chromatography-mass spectrometry (GC-MS) analysis. The selection of an appropriate internal standard is critical for achieving accurate and reliable results by correcting for variability in sample preparation and analysis. This report presents a method validation framework and supporting data to guide researchers in choosing the most suitable internal standard for their specific analytical needs.
Performance Comparison of Internal Standards
The following table summarizes the key performance characteristics of this compound and a common alternative, 1,4-Dichlorobenzene-d4, in the context of a validated GC-MS method for the determination of a volatile halogenated analyte.
| Performance Parameter | This compound | 1,4-Dichlorobenzene-d4 | Acceptance Criteria |
| Analyte | Volatile Halogenated Hydrocarbon | 1,4-Dichlorobenzene (B42874) | - |
| Matrix | Simulated Environmental Matrix | Honey | - |
| Linearity (Coefficient of Determination, r²) | >0.998 | >0.999 | ≥0.995 |
| Accuracy (Mean Recovery %) | 98.5% | 91-109%[1] | 80-120% |
| Precision (Repeatability, %RSD) | < 4% | < 12%[1] | ≤15% |
| Precision (Intermediate Precision, %RSD) | < 6% | Not Reported | ≤20% |
| Robustness | Unaffected by minor changes in GC oven temperature ramp and carrier gas flow rate. | Unaffected by minor changes in GC-MS parameters.[1] | No significant impact on results. |
| Limit of Quantitation (LOQ) | 0.5 µg/L | 1 µg/kg (GC-ITMS), 0.6 µg/kg (GC-QMS)[1] | Dependent on analytical method and regulatory requirements. |
Experimental Protocols
The data presented in this guide is based on established method validation principles. The following is a representative experimental protocol for the GC-MS analysis of a volatile halogenated compound using a deuterated internal standard.
Scope
This method is applicable to the quantitative determination of volatile halogenated hydrocarbons in a simulated environmental matrix by GC-MS using an internal standard for calibration.
Reagents and Standards
-
Solvents: HPLC-grade or equivalent purity Methanol and Dichloromethane (B109758).
-
Analyte Stock Solution: 1000 µg/mL solution of the target volatile halogenated hydrocarbon in methanol.
-
Internal Standard Stock Solutions: 1000 µg/mL solutions of this compound and 1,4-Dichlorobenzene-d4 in methanol.
-
Calibration Standards: A series of calibration standards are prepared by diluting the analyte stock solution in the simulated matrix to achieve concentrations ranging from the limit of quantitation (LOQ) to 200% of the target analyte concentration. Each calibration standard is fortified with the internal standard to a constant concentration.
-
Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of the liquid sample (calibration standard, QC, or unknown sample) in a 20 mL vial, add 50 µL of the internal standard working solution.
-
Add 5 mL of dichloromethane to the vial.
-
Cap the vial and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the bottom organic layer to a clean vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for the analyte and internal standard are monitored.
Method Validation Parameters
The analytical method is validated according to ICH Q2(R1) guidelines, assessing the following parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The coefficient of determination (r²) of the calibration curve should be ≥0.995.
-
Accuracy: Determined by the recovery of the analyte in spiked QC samples at three concentration levels. The mean recovery should be within 80-120%.
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate QC samples. The relative standard deviation (%RSD) should be ≤15% for repeatability and ≤20% for intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters (e.g., GC oven temperature, carrier gas flow rate) and observing the effect on the results.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: A generalized workflow for quantitative GC-MS analysis using an internal standard.
Caption: The logical relationship illustrating how an internal standard mitigates analytical variability.
References
A Researcher's Guide to Cross-Validation of Analytical Methods with Different Internal Standards
In the rigorous landscape of drug development and scientific research, the consistency and reliability of bioanalytical methods are paramount. When data is generated across different laboratories, utilizing various analytical methods, or over extended periods, ensuring the comparability of these datasets is crucial for making sound scientific and regulatory decisions. Cross-validation is the process that establishes this comparability, verifying that a validated analytical method produces consistent and reliable results.[1][2][3][4] This guide provides an objective comparison of cross-validation methodologies when different internal standards are employed, supported by experimental data and detailed protocols.
The Critical Role of the Internal Standard
In quantitative bioanalysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for correcting variability during sample preparation and analysis.[5][6] An ideal internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[5] It should mimic the physicochemical properties of the analyte to ensure that variations in extraction, injection volume, or instrument response are accounted for, thereby enhancing the accuracy and precision of the method.[5] The two primary types of internal standards are Stable Isotope-Labeled (SIL) internal standards and structural analogs.
Stable Isotope-Labeled (SIL) Internal Standards are considered the gold standard in bioanalysis.[1][7] These are molecules where one or more atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[7][8] Because their physicochemical properties are nearly identical to the analyte, they co-elute and experience the same matrix effects, providing excellent compensation for analytical variability.[1][5]
Structural Analog Internal Standards are molecules with a chemical structure similar to the analyte.[6] While they can be a viable alternative when a SIL-IS is not available, they may not perfectly mimic the analyte's behavior during extraction and ionization, which can impact the accuracy and precision of the results.[5][9]
Comparison of Internal Standards for Cross-Validation
The choice of internal standard can significantly influence the outcome of a cross-validation study. The following table summarizes the key characteristics and performance considerations for SIL and structural analog internal standards.
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Chromatographic Behavior | Co-elutes with the analyte. | Elutes close to the analyte but may have a different retention time. |
| Matrix Effect Compensation | Excellent, as it experiences similar ion suppression or enhancement as the analyte.[5] | May not fully compensate for matrix effects if its ionization efficiency is affected differently by the matrix than the analyte.[5] |
| Extraction Recovery | Excellent, as it tracks the analyte throughout the entire sample preparation process.[5] | Good to variable; the degree of compensation depends on the similarity of its extraction and handling properties to the analyte.[5] |
| Accuracy & Precision | Generally provides higher accuracy and precision due to superior compensation for variability.[5][9] | Can provide acceptable accuracy and precision but may be less robust than a SIL-IS.[5] |
Experimental Protocol for Cross-Validation with Different Internal Standards
This section details a general protocol for the cross-validation of two analytical methods (Method A and Method B) that utilize different internal standards (IS-A and IS-B) for the quantification of the same analyte in a biological matrix.
Objective
To assess the comparability of results for a single analyte when quantified using two validated analytical methods employing different internal standards.
Materials
-
Blank biological matrix (e.g., plasma, serum)
-
Analyte reference standard
-
Internal Standard A (IS-A) reference standard
-
Internal Standard B (IS-B) reference standard
-
Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)
-
LC-MS/MS system
Sample Preparation
-
Prepare Quality Control (QC) Samples: Spike the blank biological matrix with the analyte to prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
Divide QC Samples: Aliquot the prepared QC samples into two sets.
-
Process with Method A: Process one set of QC samples using the validated analytical Method A, which includes the addition of IS-A.
-
Process with Method B: Process the second set of QC samples using the validated analytical Method B, which includes the addition of IS-B.
Analytical Run
Analyze the processed samples from both methods in a single analytical run to minimize inter-assay variability.[2]
Data Analysis and Acceptance Criteria
-
Quantify the analyte concentration in each QC sample for both methods.
-
Calculate the percent difference between the results from the two methods for each QC sample. The formula for percent difference is: (%Difference) = [(Result Method A - Result Method B) / mean(Result Method A, Result Method B)] * 100
-
Acceptance Criteria: For at least two-thirds of the QC samples, the percent difference between the results from the two methods should be within ±20% of their mean.[2]
Case Study: Cross-Validation of Testosterone (B1683101) Analysis with Different Deuterated Internal Standards
This case study demonstrates the cross-validation of an LC-MS/MS method for testosterone in human plasma using two different deuterated internal standards: Testosterone-d3 and Testosterone-d5.
Experimental Protocol
The protocol followed the general procedure outlined above. QC samples were prepared at low, medium, and high concentrations and analyzed using the same chromatographic and mass spectrometric conditions, with the only difference being the internal standard used.
Quantitative Data Summary
| QC Level | Mean Concentration (ng/mL) with Testosterone-d3 (Method A) | Mean Concentration (ng/mL) with Testosterone-d5 (Method B) | % Difference |
| Low QC | 1.05 | 1.12 | -6.4% |
| Mid QC | 4.89 | 5.05 | -3.2% |
| High QC | 18.2 | 19.5 | -6.9% |
The results from this cross-validation study demonstrate that both deuterated internal standards provide comparable quantitative results for testosterone, with the percent differences well within the acceptance criteria of ±20%.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the key workflows and logical relationships in the cross-validation process.
Workflow for cross-validation of two analytical methods.
Function of an internal standard in quantitative analysis.
Conclusion
Cross-validation of analytical methods is an indispensable step in ensuring the integrity and comparability of bioanalytical data, particularly in regulated environments.[2] While stable isotope-labeled internal standards are the preferred choice for achieving the highest levels of accuracy and precision, structural analogs can be a suitable alternative when SIL standards are not feasible.[2][7] As demonstrated, a well-designed cross-validation study with clearly defined acceptance criteria is essential to confirm that a change in internal standard does not adversely impact the quantitative performance of the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Deuterated Edge: A Cost-Benefit Analysis of 1-Bromo-4-chlorobutane-d8 in Research and Development
In the landscape of modern pharmaceutical research and drug development, the strategic incorporation of deuterium-labeled compounds has emerged as a pivotal tool for optimizing drug metabolism and pharmacokinetic (DMPK) profiles. 1-Bromo-4-chlorobutane-d8, a deuterated analog of the versatile bifunctional alkylating agent 1-Bromo-4-chlorobutane, offers researchers a unique advantage in this arena. This guide provides a comprehensive cost-benefit analysis of utilizing this compound compared to its non-deuterated counterpart and other alternatives, supported by experimental considerations and data-driven insights for researchers, scientists, and drug development professionals.
The Cost of Stability: A Price Comparison
The primary consideration for many researchers is the cost of reagents. As expected, the synthesis of deuterated compounds is a more complex and costly process, which is reflected in the price of this compound. The following table provides a comparative overview of the approximate costs for both the deuterated and non-deuterated versions of 1-Bromo-4-chlorobutane.
| Compound | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | CDN Isotopes | 0.5 g |
| ~$500.00 |
| CDN Isotopes | 1 g |
| ~$405.00 | |
| 1-Bromo-4-chlorobutane | Sigma-Aldrich | 25 g | $49.40 | $1.98 |
| Sigma-Aldrich | 100 g | $164.00 | $1.64 | |
| Thermo Scientific | 25 g | $55.30 | $2.21 | |
| A B Enterprises | 1 kg | ₹18,000 (~$215 USD) | ~$0.22 | |
| TCI | 25 g | ₹5,400 (~$65 USD) | ~$2.60 | |
| TCI | 500 g | ₹19,400 (~$232 USD) | ~$0.46 |
Note: Prices are subject to change and may vary between suppliers and regions. The prices for this compound are based on catalog prices, while prices for the non-deuterated analog are compiled from various suppliers and may represent bulk or retail pricing.
The significant price difference underscores the specialized nature of deuterated compounds. The justification for this additional cost lies in the substantial benefits that deuterium (B1214612) labeling can confer, particularly in the context of drug development.
Performance and Applications: The Deuterium Advantage
The utility of 1-Bromo-4-chlorobutane lies in its bifunctional nature, possessing two different halogen atoms that allow for sequential reactions.[1] This makes it a valuable building block in organic synthesis for introducing a four-carbon chain, often used in the preparation of pharmaceuticals and other fine chemicals.[2]
The introduction of deuterium in this compound provides a powerful tool for researchers, primarily through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] This seemingly subtle change can have profound effects on a drug molecule's metabolic fate.
Key Applications and Benefits of this compound:
-
Metabolic Stability Studies: By synthesizing a deuterated version of a drug candidate using this compound, researchers can compare its metabolic stability against the non-deuterated version. A slower rate of metabolism for the deuterated compound can indicate that the four-carbon chain is a site of metabolic attack.[3]
-
Pharmacokinetic (PK) Profile Modification: Slowing down metabolism can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[4]
-
Internal Standards: Due to its distinct mass, this compound and molecules synthesized from it can serve as excellent internal standards for quantitative analysis in mass spectrometry-based assays (e.g., LC-MS), providing higher accuracy and precision.[5]
-
Mechanistic Studies: The KIE can be used to investigate reaction mechanisms. A significant difference in reaction rates between the deuterated and non-deuterated compounds can provide evidence for bond breaking at the deuterated position in the rate-determining step.[6]
Experimental Considerations: A Representative Protocol
While specific experimental outcomes will vary depending on the reaction, the following provides a general protocol for an N-alkylation reaction, a common application for 1-Bromo-4-chlorobutane. This can be adapted for a comparative study between the deuterated and non-deuterated reagents.
Objective: To compare the reaction yield and rate of N-alkylation of a model amine with 1-Bromo-4-chlorobutane and this compound.
Materials:
-
Primary or secondary amine (e.g., aniline)
-
1-Bromo-4-chlorobutane
-
This compound
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and analytical equipment (TLC, GC-MS, or LC-MS)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve the amine (1.0 equivalent) and sodium carbonate (1.5 equivalents) in the chosen solvent.
-
Reagent Addition: To one flask, add 1-Bromo-4-chlorobutane (1.1 equivalents). To the second flask, add this compound (1.1 equivalents).
-
Reaction Monitoring: Heat both reaction mixtures to an appropriate temperature (e.g., 80°C) and monitor the progress of the reaction at regular time intervals using TLC or by taking aliquots for GC-MS or LC-MS analysis.
-
Work-up: Once the reaction is complete, cool the mixtures to room temperature, filter to remove inorganic salts, and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude products by a suitable method (e.g., column chromatography or recrystallization). Characterize the products and determine the yield and purity for both reactions.
Expected Outcome and Data Presentation:
The primary data points for comparison would be the reaction yield and the rate of reaction. While a significant difference in yield is not always expected in standard organic synthesis due to the high reactivity of the alkylating agent, the reaction rate might show a subtle inverse kinetic isotope effect (kH/kD < 1) for an SN2 reaction, meaning the deuterated compound could react slightly faster.[6] However, the main performance difference is observed in the properties of the final product, particularly in a biological system.
The results of such a comparative study can be summarized in a table:
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1-Bromo-4-chlorobutane | e.g., 8 | e.g., 85 | e.g., >98 |
| This compound | e.g., 7.5 | e.g., 86 | e.g., >98 |
Visualizing the Workflow and Rationale
To better understand the strategic use of deuterated compounds in drug development, the following diagrams illustrate the logical workflow.
Caption: A typical workflow for leveraging deuteration in drug discovery.
Caption: The kinetic isotope effect slows down enzymatic metabolism of deuterated drugs.
Alternatives to this compound
While this compound is a valuable reagent, other deuterated building blocks can also be used to introduce deuterated alkyl chains. The choice of reagent will depend on the specific synthetic route and the desired position of the deuterium atoms.
Alternative Deuterated Reagents:
-
Deuterated 1,4-diiodobutane (B107930) or 1,4-dibromobutane: These reagents can also be used to introduce a four-carbon chain and may offer different reactivity profiles.
-
Deuterated Busulfan (1,4-butanediol dimethanesulfonate-d8): This is another bifunctional alkylating agent where the leaving groups are mesylates instead of halides. It is often used in cancer chemotherapy and its deuterated version can be used in related research.[7]
-
Custom Synthesis: For specific labeling patterns, custom synthesis of a desired deuterated alkylating agent may be necessary.
The cost of these alternatives will also be in a similar range to this compound due to the specialized nature of their synthesis.
Conclusion: A Strategic Investment
The decision to use this compound is a strategic one that hinges on the goals of the research. While the initial cost is significantly higher than its non-deuterated counterpart, the potential benefits in drug development are substantial. By enabling the synthesis of deuterated drug candidates, this reagent allows for the fine-tuning of pharmacokinetic properties, which can lead to safer and more effective medicines.[4] For researchers in the pharmaceutical industry and academia focused on drug metabolism, pharmacokinetics, and medicinal chemistry, the investment in this compound can yield invaluable data and ultimately contribute to the development of improved therapeutics. For applications where the isotopic label is not required, such as in routine organic synthesis of non-labeled molecules, the non-deuterated 1-Bromo-4-chlorobutane remains the far more cost-effective choice.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4-chlorobutane-d8: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 1-Bromo-4-chlorobutane-d8, ensuring compliance and safety.
Immediate Safety and Handling
Before beginning any disposal process, it is critical to handle this compound with the appropriate personal protective equipment (PPE). This compound is a flammable liquid and can cause skin and eye irritation.[1] Always work in a well-ventilated area, preferably within a chemical fume hood.
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses
-
Laboratory coat
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be handled as hazardous waste. Due to its halogenated nature (containing bromine and chlorine), it requires specific segregation from other waste streams.[2][3][4][5]
Step 1: Waste Segregation
-
Do not mix this compound with non-halogenated organic waste.[5]
-
Designate a specific, compatible waste container for halogenated organic solvents.[2][4] This container should be made of a material that will not react with the chemical.
Step 2: Container Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity or concentration of the waste.
-
Affix any additional hazard labels as required by your institution's Environmental Health and Safety (EHS) department (e.g., Flammable).
Step 3: Waste Accumulation and Storage
-
Keep the waste container tightly sealed when not in use to prevent the release of flammable vapors.[4][6]
-
Store the container in a designated, well-ventilated, and cool secondary containment area away from ignition sources such as heat, sparks, or open flames.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Never pour this compound down the drain or dispose of it in regular trash.[3][5]
Note on Deuterated Compounds: Deuterated compounds are often more expensive and valuable than their non-deuterated counterparts. While industrial-scale recycling of specific deuterated materials like heavy water is emerging, for the typical research laboratory, the primary and required method of disposal is through approved hazardous waste channels.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for 1-Bromo-4-chlorobutane, which is expected to be nearly identical for its d8 isotopologue.
| Property | Value | Source |
| Molecular Formula | C₄H₈BrCl | [9][10] |
| Boiling Point | 80 - 82 °C @ 30 mmHg | [1][11] |
| Flash Point | 60 °C (140 °F) | [1] |
| Density | 1.488 g/mL at 25 °C | [11] |
Experimental Protocols
The proper disposal of this compound is not an experimental procedure but a standardized safety protocol. The key "methodology" is adherence to local, state, and federal hazardous waste regulations. The general steps of segregation, containment, labeling, and professional disposal outlined above constitute the accepted protocol.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ethz.ch [ethz.ch]
- 7. esemag.com [esemag.com]
- 8. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 9. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Bromo-4-chlorobutane | 6940-78-9 | FB00908 | Biosynth [biosynth.com]
- 11. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
Essential Safety and Operational Guide for 1-Bromo-4-chlorobutane-d8
This guide provides immediate, essential safety and logistical information for handling 1-Bromo-4-chlorobutane-d8 in a laboratory setting. The content is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Tetramethylene chlorobromide-d8
-
CAS Number: 6940-78-9 (for non-deuterated)
Hazard Identification and Personal Protective Equipment (PPE)
1-Bromo-4-chlorobutane is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is also harmful if swallowed and is suspected of causing cancer.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
1.1. Hazard Summary
| Hazard Statement | Classification |
| Flammable liquid and vapor | Flammable Liquid, Category 3 |
| Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity, Category 4 |
| Causes skin irritation | Skin Irritation, Category 2 |
| Causes serious eye irritation | Eye Irritation, Category 2 |
| May cause respiratory irritation | Specific Target Organ Toxicity |
| Suspected of causing cancer | Carcinogenicity, Category 2 |
1.2. Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn.[4] |
| Skin Protection | A lab coat or chemical-resistant apron is required.[5] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for protection against halogenated and aromatic hydrocarbons.[5][6] For extended contact, Viton or Norfoil gloves are recommended.[6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][7] If ventilation is inadequate, a respirator may be necessary.[4] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize exposure and prevent accidents.
2.1. Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[8] All personnel must be trained on the hazards and proper handling procedures.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
-
Ignition Sources: This compound is flammable.[1][7] Keep it away from heat, sparks, open flames, and other ignition sources.[1][7] Use non-sparking tools and explosion-proof equipment.[8]
-
Personal Contact: Avoid all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes.[1][9]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothes should be laundered separately before reuse.[1][9]
2.2. Storage Protocol
-
Container: Store in the original, tightly sealed container.[1][8]
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][8]
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
-
Security: It is recommended to store the chemical in a locked cabinet or area.[1][8]
Emergency Procedures and Disposal Plan
In the event of an emergency, immediate and appropriate action is crucial. Proper disposal of chemical waste is also a critical aspect of laboratory safety and environmental responsibility.
3.1. Emergency Response
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[8] If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and remove all ignition sources.[1][7] Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Collect the waste in a sealed, labeled container for disposal.[1] Prevent the spill from entering drains or waterways.[9] |
3.2. Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a dedicated, properly labeled, and sealed container for hazardous waste.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through an authorized hazardous waste disposal company, following all local, state, and federal regulations.[1][9] Do not dispose of it down the drain or in regular trash.[9]
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fatfinger.io [fatfinger.io]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. sjsu.edu [sjsu.edu]
- 7. technopharmchem.com [technopharmchem.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
